Product packaging for 6-Bromo-2-methylisoquinolin-1(2H)-one(Cat. No.:CAS No. 864866-92-2)

6-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No.: B1290046
CAS No.: 864866-92-2
M. Wt: 238.08 g/mol
InChI Key: XWALISSRSGMCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-methylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1290046 6-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 864866-92-2

Properties

IUPAC Name

6-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWALISSRSGMCSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631092
Record name 6-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864866-92-2
Record name 6-Bromo-2-methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Properties, Synthesis, and Potential Therapeutic Applications of a Key Heterocyclic Scaffold

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its known characteristics, outlines generalized experimental protocols for its synthesis and analysis, and explores its potential role as a modulator of key signaling pathways, particularly in the context of cancer therapy.

Core Chemical Properties

This compound is a brominated derivative of N-methylisoquinolinone. While specific experimental data for this particular compound is limited in publicly available literature, its fundamental properties can be inferred from data on closely related analogs and computational predictions.

PropertyValueSource/Comment
CAS Number 864866-92-2[1][2]
Molecular Formula C₁₀H₈BrNO[3]
Molecular Weight 238.08 g/mol [1]
Physical Form Solid
Melting Point Data not available
Boiling Point 442.6 ± 45.0 °C (Predicted for 6-Bromo-2H-isoquinolin-1-one)[4]
Solubility Data not available
Purity Typically available at ≥95%[2]
Storage Sealed in a dry environment at room temperature.

Synthesis and Characterization: Experimental Protocols

Proposed Synthesis of this compound

A common strategy for the synthesis of N-substituted isoquinolinones involves the cyclization of a suitably substituted phenethylamine precursor, followed by N-alkylation. A potential synthetic workflow is outlined below.

G cluster_0 Step 1: Synthesis of 6-Bromoisoquinolin-1(2H)-one cluster_1 Step 2: N-Methylation A Starting Material: 4-Bromobenzaldehyde & Aminoacetaldehyde dimethyl acetal B Reaction: Toluene, Reflux (Dean-Stark) A->B C Intermediate Formation B->C D Cyclization: Ethyl chloroformate, THF C->D E 6-Bromoisoquinolin-1(2H)-one D->E F 6-Bromoisoquinolin-1(2H)-one G Reagents: Methylating agent (e.g., Methyl iodide), Base (e.g., NaH) F->G Reaction H Solvent: Anhydrous DMF or THF G->H I Final Product: This compound G->I H->I

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology (Generalized):

  • Synthesis of 6-Bromoisoquinolin-1(2H)-one: The synthesis can be initiated from commercially available starting materials such as 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal. These reactants would undergo a condensation reaction, typically under reflux in a solvent like toluene with a Dean-Stark apparatus to remove water. The resulting intermediate would then be cyclized using a reagent like ethyl chloroformate in an appropriate solvent such as tetrahydrofuran (THF).

  • N-Methylation: The synthesized 6-Bromoisoquinolin-1(2H)-one would then be subjected to N-methylation. This is commonly achieved by treating the isoquinolinone with a suitable base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or THF, to deprotonate the nitrogen. Subsequently, a methylating agent, for instance, methyl iodide or dimethyl sulfate, is added to the reaction mixture to introduce the methyl group at the N-2 position.

  • Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be carried out using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinolinone ring system, as well as a singlet corresponding to the N-methyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the isoquinolinone ring.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption band corresponding to the C=O stretching of the amide group is expected.

Mass Spectrometry (MS):

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

G A Synthesized Compound B Spectroscopic Analysis A->B C 1H NMR B->C D 13C NMR B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Structural Confirmation C->G D->G E->G F->G

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Therapeutic Applications and Signaling Pathways

The isoquinolinone scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of various bioactive molecules. Of particular interest is its role in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes.[5][6][7][8][9]

Role as a Potential PARP Inhibitor

PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

This compound, with its isoquinolinone core, represents a promising starting point for the design of novel PARP inhibitors. The bromo-substituent at the 6-position provides a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention A DNA Single-Strand Break B PARP-1 Activation A->B C PARylation B->C H Accumulation of DNA Damage B->H D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F This compound (Potential PARP Inhibitor) G Inhibition of PARP-1 F->G G->B I Cell Death (Apoptosis) in Cancer Cells H->I

Caption: The role of PARP-1 in DNA repair and the mechanism of action for potential inhibitors.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. Its isoquinolinone core is a recognized pharmacophore for targeting enzymes such as PARP-1. While detailed experimental data for this specific molecule is sparse, this guide provides a framework for its synthesis, characterization, and potential application in drug discovery programs aimed at developing new cancer therapies. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical data for 6-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a brominated derivative of N-methylisoquinolinone. Its core structure is an isoquinoline ring system, which is a common scaffold in many biologically active compounds. The presence of a bromine atom and a methyl group at specific positions influences its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name This compound
Synonym(s) 6-bromo-2-methyl-1(2H)-isoquinolinone[1]
CAS Number 864866-92-2[1]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [1]
Physical Form Solid[1]
InChI Key XWALISSRSGMCSU-UHFFFAOYSA-N[1]
Storage Sealed in dry, room temperature[1]
Purity Typically available at ≥96%[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in the public domain. The following sections provide general expectations for the spectroscopic profiles based on the analysis of its chemical structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system, a singlet for the N-methyl group, and signals for the two protons on the unsaturated portion of the heterocyclic ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbonyl carbon is expected to have a characteristic downfield chemical shift. The carbon atom attached to the bromine will also show a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~1650-1680C=O (Amide carbonyl) stretching
~1600, ~1475C=C (Aromatic ring) stretching
~3000-3100C-H (Aromatic) stretching
~2850-2960C-H (Methyl) stretching
~1350C-N stretching
~550-750C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis would likely involve the deprotonation of 6-Bromoisoquinolin-1(2H)-one with a suitable base to form the corresponding anion, followed by reaction with a methylating agent.

G Conceptual Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Product 6-Bromoisoquinolin-1(2H)-one 6-Bromoisoquinolin-1(2H)-one Deprotonation Deprotonation (e.g., NaH, K2CO3) 6-Bromoisoquinolin-1(2H)-one->Deprotonation Base Methylation Methylation (e.g., CH3I, (CH3)2SO4) Deprotonation->Methylation Intermediate Anion This compound This compound Methylation->this compound Methylating Agent

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for N-Methylation

Materials:

  • 6-Bromoisoquinolin-1(2H)-one

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-Bromoisoquinolin-1(2H)-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the base (e.g., sodium hydride) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for a specified time to ensure complete deprotonation.

  • Cool the mixture again in an ice bath and add the methylating agent dropwise.

  • Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including stoichiometry, temperature, and reaction time.

Biological Activity and Potential Applications

While specific biological activities and signaling pathway involvement for this compound are not well-documented in publicly available literature, the isoquinolinone scaffold is present in numerous compounds with a wide range of pharmacological effects. Derivatives of isoquinolinone have been investigated for their potential as:

  • Anticancer agents[3]

  • Enzyme inhibitors (e.g., kinases)[4]

  • Central nervous system (CNS) active agents[4]

The bromine atom on the aromatic ring of this compound provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for drug discovery screening.

G Potential Research Workflow A This compound B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Library of Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Hit Identification D->E F Lead Optimization E->F

Caption: A logical workflow for utilizing this compound in drug discovery.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Statements

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements: P261, P305+P351+P338[1]

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While detailed experimental and biological data are currently limited in the public domain, its chemical structure suggests significant potential for the synthesis of novel bioactive compounds. This guide provides a foundational understanding of its properties and a framework for its further investigation and utilization in research and development.

References

Synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 6-Bromo-2-methylisoquinolin-1(2H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The described methodology is based on established chemical principles and analogous transformations reported in the scientific literature, providing a comprehensive resource for the preparation of this valuable compound.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage focuses on the construction of the core heterocyclic structure, 6-Bromoisoquinolin-1(2H)-one, from commercially available starting materials. The subsequent stage involves the selective N-methylation of this intermediate to yield the final product. This strategy allows for clear purification and characterization at each step, ensuring the high quality of the target molecule.

Figure 1: Proposed two-stage synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a comprehensive framework for the synthesis.

Stage 1: Synthesis of 6-Bromoisoquinolin-1(2H)-one

This stage can be approached via the synthesis of 6-bromoisoquinoline followed by oxidation, or through the dehydrogenation of a dihydroisoquinolinone intermediate. A plausible route adapted from the synthesis of 6-bromoisoquinoline is presented below.[1]

Reaction Scheme:

4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal → 6-Bromoisoquinoline → 6-Bromoisoquinolin-1(2H)-one

Materials and Reagents:

  • 4-Bromobenzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl chloroformate

  • Trimethyl phosphite

  • Titanium tetrachloride (TiCl₄)

  • Oxidizing agent (e.g., m-CPBA, KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate, anhydrous

Procedure:

  • Formation of 6-Bromoisoquinoline:

    • A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed using a Dean-Stark apparatus to remove water.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is dissolved in anhydrous THF, cooled, and treated with ethyl chloroformate, followed by trimethyl phosphite.

    • The solvent is evaporated, and the residue is dissolved in anhydrous DCM.

    • The solution is cooled and treated dropwise with titanium tetrachloride, followed by heating.

    • The reaction is quenched with ice and neutralized with aqueous NaOH.

    • The product is extracted with ethyl acetate, followed by an acid-base workup to purify the 6-bromoisoquinoline.

  • Oxidation to 6-Bromoisoquinolin-1(2H)-one:

    • 6-Bromoisoquinoline is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • An appropriate oxidizing agent (e.g., meta-chloroperoxybenzoic acid or potassium permanganate) is added portion-wise at a controlled temperature.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is worked up accordingly to quench the oxidant and neutralize the solution.

    • The product is extracted, and the organic layer is dried and concentrated.

    • Purification is achieved by recrystallization or column chromatography.

Stage 2: N-Methylation of 6-Bromoisoquinolin-1(2H)-one

This protocol is adapted from general procedures for the N-alkylation of quinolinones and related heterocycles.

Reaction Scheme:

6-Bromoisoquinolin-1(2H)-one + CH₃I → this compound

Materials and Reagents:

  • 6-Bromoisoquinolin-1(2H)-one

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate, anhydrous

Procedure:

  • To a solution of 6-Bromoisoquinolin-1(2H)-one in DMF, add potassium carbonate.

  • Add iodomethane to the suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Quantitative Data

The following table summarizes expected yields and key physical properties for the intermediates and the final product, based on literature values for analogous compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
6-BromoisoquinolineC₉H₆BrN208.0630-40Light brown solid
6-Bromoisoquinolin-1(2H)-oneC₉H₆BrNO224.0660-80Off-white to pale yellow solid
This compoundC₁₀H₈BrNO238.0885-95White to off-white solid

*Yields for the oxidation and N-methylation steps are estimated based on similar transformations and would require experimental optimization.

Logical Workflow Diagram

The logical flow for the synthesis and purification of this compound is presented in the following diagram.

Workflow cluster_stage1 Stage 1: Synthesis of 6-Bromoisoquinolin-1(2H)-one cluster_stage2 Stage 2: N-Methylation cluster_analysis Characterization start1 Start: 4-Bromobenzaldehyde & Aminoacetaldehyde dimethyl acetal reaction1 Pomeranz-Fritsch type reaction start1->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 purification1 Purification of 6-Bromoisoquinoline workup1->purification1 oxidation Oxidation purification1->oxidation workup_ox Workup and Purification oxidation->workup_ox intermediate Intermediate: 6-Bromoisoquinolin-1(2H)-one workup_ox->intermediate start2 Start: 6-Bromoisoquinolin-1(2H)-one reaction2 N-Methylation with CH3I start2->reaction2 workup2 Aqueous Workup and Extraction reaction2->workup2 purification2 Purification by Recrystallization or Column Chromatography workup2->purification2 final_product Final Product: This compound purification2->final_product nmr NMR (1H, 13C) final_product->nmr ms Mass Spectrometry final_product->ms purity Purity Analysis (HPLC) final_product->purity

Figure 2: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers are advised to consult the primary literature and adapt these procedures as necessary for their specific laboratory conditions and safety protocols.

References

Spectroscopic Profile of 6-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 6-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this guide combines general principles of spectroscopic analysis with data from closely related analogs to offer a predictive framework for its characterization.

Compound Profile

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
CAS Number 864866-92-2

Predicted Spectral Data

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to reveal signals corresponding to the aromatic protons and the N-methyl group. The chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.7Singlet3HN-CH₃
~ 6.5 - 6.7Doublet1HH-4
~ 7.0 - 7.2Doublet1HH-3
~ 7.4 - 7.6Doublet1HH-8
~ 7.6 - 7.8Doublet of Doublets1HH-7
~ 7.9 - 8.1Doublet1HH-5

Note: Predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 35 - 40N-CH₃
~ 105 - 110C-4
~ 120 - 125C-4a
~ 125 - 130C-8
~ 128 - 132C-6
~ 130 - 135C-5
~ 135 - 140C-7
~ 140 - 145C-8a
~ 160 - 165C=O (C-1)

Note: Predicted chemical shifts are estimates and are subject to solvent and experimental variations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br isotopes).

m/z ValueInterpretation
237 / 239[M]⁺, Molecular ion peak corresponding to the two bromine isotopes.
222 / 224[M - CH₃]⁺, Loss of the methyl group.
209 / 211[M - CO]⁺, Loss of carbon monoxide.
128[M - Br - CO]⁺, Loss of bromine and carbon monoxide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as a reference.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

  • For EI-MS, a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is typically used.

  • For ESI-MS, a dilute solution in a polar solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium acetate, is prepared.

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range of m/z 50-500.

Data Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Apply a high voltage to the ESI needle to generate charged droplets.

  • Optimize source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve maximum signal intensity.

  • Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of 6-Bromo-2- methylisoquinolin-1(2H)-one Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry (EI or ESI) Purification->MS Sample Preparation NMR_Data Analyze NMR Spectra: - Chemical Shifts - Integration - Coupling Patterns NMR->NMR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion Peak - Isotopic Pattern - Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Biological Activity of 6-Bromo-2-methylisoquinolin-1(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position creates the specific core structure, 6-Bromo-2-methylisoquinolin-1(2H)-one, a compound with potential for further chemical derivatization and exploration of its therapeutic properties. While publicly available data on the biological activity of derivatives of this specific scaffold is limited, extensive research on structurally related bromo-substituted quinolinones and isoquinolinones has revealed significant potential in oncology and infectious diseases. This technical guide provides a comprehensive overview of the known biological activities of analogous compounds, detailing potential therapeutic applications, mechanisms of action, and relevant experimental protocols. The data presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the this compound core.

Introduction

Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2] Modifications to the isoquinoline ring system, including oxidation to the isoquinolin-1(2H)-one scaffold and substitution with halogens, have been key strategies in the development of novel therapeutic agents. The bromine atom at the C6 position is known to enhance the lipophilicity of molecules, which can improve cell membrane permeability and target engagement.[1]

This guide focuses on the potential biological activities of derivatives of this compound. While direct experimental data for this specific family of compounds is scarce in the public domain, this document will draw upon the wealth of information available for structurally similar compounds, particularly in the areas of anticancer and antibacterial research.

Potential Therapeutic Applications

Based on the biological activities of structurally related compounds, derivatives of this compound are predicted to have potential applications in the following areas:

  • Oncology: As anticancer agents, potentially acting as kinase inhibitors or DNA damage response inhibitors.[1][3]

  • Infectious Diseases: As antibacterial agents, particularly against Gram-positive bacteria.[2][4]

  • Central Nervous System (CNS) Disorders: The related compound, 6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, has been described as a key intermediate in the synthesis of CNS agents, such as dopamine receptor modulators.[5]

Anticancer Activity of Structurally Related Compounds

Derivatives of the broader quinolinone and quinazolinone classes have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The isoquinoline scaffold is also a key feature in some Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer drugs.[6]

Quantitative Data: Cytotoxicity of Bromo-Substituted Quinazolinone Derivatives

The following table summarizes the in vitro anticancer activity of a series of 6-bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives against human breast cancer (MCF-7) and colon cancer (SW480) cell lines. This data is presented to illustrate the potential potency of bromo-substituted heterocyclic compounds.

Compound IDSubstitution at Position 3MCF-7 IC50 (µM)SW480 IC50 (µM)Reference
8a Phenyl15.85 ± 3.3217.85 ± 0.92[1]
8b 4-Chlorophenyl12.30 ± 1.4515.60 ± 2.11[1]
8c 4-Methoxyphenyl18.20 ± 2.8820.15 ± 3.45[1]
8d 4-Methylphenyl14.50 ± 1.9016.20 ± 1.87[1]
Erlotinib (Standard)9.9 ± 0.14Not Specified[7]
Doxorubicin (Standard)Not SpecifiedNot Specified[7]
Potential Mechanisms of Anticancer Activity

Many isoquinoline derivatives function as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The compound 6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one is noted as a key intermediate in the development of kinase inhibitors for cancer treatment.[3] Inhibition of kinases in pathways such as the MEK/ERK and p38 MAPK signaling pathways has been observed with related isoquinolinone derivatives.[8]

kinase_inhibition_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Inhibitor This compound Derivative Inhibitor->MEK

Potential kinase inhibition by a derivative.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair.[9] PARP inhibitors are effective in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[10] The isoquinoline scaffold is present in several known PARP inhibitors.

parp_inhibition_mechanism cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 DSB1 Double-Strand Break (DSB) SSB1->DSB1 BER1 Base Excision Repair (BER) PARP1->BER1 Survival1 Cell Survival BER1->Survival1 HR1 Homologous Recombination (HR) DSB1->HR1 HR1->Survival1 SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Double-Strand Break (DSB) SSB2->DSB2 PARPi PARP Inhibitor PARPi->PARP2 BER2 BER PARP2->BER2 Inhibited HR2 HR (Defective) DSB2->HR2 Fails Death2 Cell Death (Synthetic Lethality) DSB2->Death2

Mechanism of synthetic lethality with PARP inhibitors.

Antibacterial Activity of Structurally Related Compounds

Isoquinoline derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria.[4]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table presents the MIC values for tricyclic isoquinoline derivatives against several Gram-positive pathogens.

Compound IDStaphylococcus aureus (µg/mL)Streptococcus pneumoniae (µg/mL)Enterococcus faecium (µg/mL)Reference
8d 16-128[4]
8f 323264[4]

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the biological activity of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[7]

mtt_assay_workflow A 1. Seed cancer cells in a 96-well plate and incubate overnight. B 2. Treat cells with various concentrations of the test compound. A->B C 3. Incubate for a defined period (e.g., 48-72 hours). B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize the formazan crystals with a solvent (e.g., DMSO). D->E F 6. Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G 7. Calculate cell viability and determine the IC50 value. F->G

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

  • Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the significant anticancer and antibacterial activities observed in structurally related bromo-substituted isoquinolinone and quinazolinone derivatives, it is reasonable to hypothesize that derivatives of this specific core will exhibit similar biological properties.

Future research should focus on the synthesis of a diverse library of this compound derivatives with various substitutions at other positions of the isoquinoline ring. Systematic screening of these compounds for their cytotoxic and antimicrobial activities will be crucial to establish structure-activity relationships (SAR). Promising lead compounds should then be subjected to further investigation to elucidate their mechanisms of action, including their effects on specific cellular signaling pathways and their potential as enzyme inhibitors. This focused effort will be essential to unlock the full therapeutic potential of this chemical scaffold.

References

The Isoquinolinone Core: A Technical Guide to 6-Bromo-2-methylisoquinolin-1(2H)-one in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Bromo-2-methylisoquinolin-1(2H)-one as a pivotal starting material in the synthesis of targeted therapeutics. This document elucidates the synthetic pathways, provides detailed experimental protocols, and explores the mechanism of action of drugs derived from this versatile scaffold, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Privileged Isoquinolinone Scaffold

The isoquinolin-1(2H)-one core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. The introduction of a bromine atom at the 6-position, as in this compound, offers a reactive handle for modern cross-coupling reactions, enabling the construction of complex molecular architectures. This starting material is particularly relevant in the development of kinase inhibitors and, most notably, PARP inhibitors for oncology.[1]

Synthetic Utility and Key Reactions

The bromine atom at the C6 position of this compound is strategically positioned for palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, allowing for the efficient and modular formation of carbon-carbon and carbon-nitrogen bonds.

Key transformations include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting the aryl bromide with an organoboron species (e.g., a boronic acid or ester). This is a robust method for introducing aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by coupling the aryl bromide with an amine. This reaction is essential for installing amine-containing moieties, which are critical for the pharmacophores of many drugs, including PARP inhibitors like Niraparib.

These reactions allow for the systematic exploration of the chemical space around the isoquinolinone core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Representative Cross-Coupling Reaction Conditions

The successful execution of Suzuki-Miyaura and Buchwald-Hartwig reactions is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following table summarizes typical conditions gleaned from protocols for structurally related bromo-heterocycles, providing a strong starting point for optimization.[2][3][4][5]

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Aryl Halide This compoundThis compound
Coupling Partner Arylboronic Acid or Ester (1.1 - 1.5 equiv)Primary or Secondary Amine (1.2 - 2.1 equiv)
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand SPhos, Xantphos, PCy₃XPhos, BINAP, BrettPhos, RuPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuCs₂CO₃, K₂CO₃, NaOtBu, LiHMDS
Solvent Dioxane/Water, Toluene, THF, DMFDioxane, Toluene, THF
Temperature 80 - 120 °C65 - 110 °C
Typical Yield 75 - 95%70 - 90%

Experimental Protocols

The following sections provide detailed, generalized protocols for key cross-coupling reactions using this compound. These are illustrative and may require optimization for specific substrates.

General Workflow for Cross-Coupling Synthesis

The diagram below illustrates a typical experimental workflow for the synthesis of a drug candidate (Target Molecule) from the starting material via a palladium-catalyzed cross-coupling reaction.

G Experimental Workflow for Drug Synthesis cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Pd Catalyst, Ligand, & Base to dry flask B 2. Evacuate and backfill flask with Inert Gas (Ar/N2) A->B C 3. Add Starting Material & Coupling Partner B->C D 4. Add Anhydrous Solvent via syringe C->D E 5. Heat mixture to target temperature (e.g., 100°C) D->E Heat & Stir F 6. Stir for specified time (e.g., 12-24h) E->F G 7. Monitor progress by TLC or LC-MS F->G H 8. Cool to room temperature & perform aqueous workup G->H Reaction Complete I 9. Extract with organic solvent (e.g., Ethyl Acetate) H->I J 10. Dry, filter, and concentrate organic layer I->J K 11. Purify by column chromatography J->K L Target Molecule K->L Yields

A generalized workflow for drug synthesis.
Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).

  • Add this compound and the arylboronic acid to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-6-methylquinolin-2(1H)-one derivative.[3]

Protocol for Buchwald-Hartwig Amination

This protocol outlines the amination of this compound with a generic primary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ensure the reaction vessel is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).

  • Add Pd(dba)₂, BINAP, and Cs₂CO₃ to the reaction vessel under a positive pressure of inert gas.

  • Add anhydrous THF, followed by this compound and the primary amine.

  • Heat the mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and partitioning the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.[2]

Application in PARP Inhibitor Synthesis & Mechanism of Action

A prime application of this chemistry is in the synthesis of PARP inhibitors. These drugs are at the forefront of targeted cancer therapy, particularly for cancers with mutations in the BRCA1 or BRCA2 genes.[6]

Synthetic Lethality in BRCA-Deficient Cells

PARP enzymes, primarily PARP1, are crucial for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[7][8] In healthy cells, if SSBs are not repaired and are encountered by the replication machinery, they can collapse into more lethal double-strand breaks (DSBs). These DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[1]

In cancer cells with BRCA1/2 mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of catastrophic DSBs.

When a PARP inhibitor is introduced, it not only blocks the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break.[9][10] This creates a physical obstruction that, upon replication, leads to the formation of DSBs. Since the BRCA-deficient cancer cell cannot repair these DSBs via HR, the accumulated DNA damage triggers apoptosis (programmed cell death). This concept, where the loss of either PARP function or HR function is tolerable, but the simultaneous loss of both is lethal, is known as synthetic lethality .[6] Normal, healthy cells, which have a functional HR pathway, are much less affected by PARP inhibition.

The diagram below outlines this critical signaling and repair pathway.

G PARP Inhibition and Synthetic Lethality Pathway cluster_healthy Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) SSB_H Single-Strand Break (SSB) PARP_H PARP1/2 Mediated Base Excision Repair SSB_H->PARP_H Repair Rep_H Replication SSB_H->Rep_H Collision Survival_H Cell Survival & Genomic Stability PARP_H->Survival_H DSB_H Double-Strand Break (DSB) Rep_H->DSB_H HR_H BRCA1/2 Mediated Homologous Recombination DSB_H->HR_H Repair HR_H->Survival_H SSB_C Single-Strand Break (SSB) PARP_C PARP1/2 Trapped on DNA SSB_C->PARP_C PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP_C Inhibits & Traps Rep_C Replication PARP_C->Rep_C Collision DSB_C Double-Strand Break (DSB) Rep_C->DSB_C HR_C Homologous Recombination (Deficient) DSB_C->HR_C Repair Fails Apoptosis Apoptosis (Cell Death) HR_C->Apoptosis

Mechanism of synthetic lethality via PARP inhibition.

Conclusion

This compound is a high-value starting material for the synthesis of sophisticated drug molecules, particularly PARP inhibitors. Its utility is anchored in its amenability to modern palladium-catalyzed cross-coupling reactions, which allow for diverse and modular synthesis of complex derivatives. An understanding of the underlying biological mechanisms, such as the synthetic lethality induced by PARP inhibitors in BRCA-deficient tumors, underscores the rational design of therapeutics originating from this important scaffold. The protocols and data presented herein provide a solid foundation for researchers to leverage this molecule in the discovery and development of next-generation targeted therapies.

References

The Isoquinolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold, a bicyclic aromatic ring system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility in interacting with a diverse range of biological targets. This guide provides a comprehensive overview of the medicinal chemistry applications of isoquinolinone derivatives, focusing on their roles as anticancer agents, enzyme inhibitors, and their potential in various therapeutic areas. This document delves into the quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these compounds, offering a valuable resource for professionals in drug discovery and development.

Anticancer Applications of Isoquinolinone Scaffolds

Isoquinolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis.

Quantitative Anticancer Activity

The in vitro anticancer activity of various isoquinolinone derivatives has been evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for several compounds are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 HCT-116 (Colon)5.8
MCF-7 (Breast)7.2
A549 (Lung)6.5
Compound 2 HeLa (Cervical)3.9
HepG2 (Liver)4.8
3-Biphenyl-N-methylisoquinolin-1-one VariousPotent[1]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one VariousHigh[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinolinone compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with isoquinolinone compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for determining the cytotoxicity of isoquinolinone compounds using the MTT assay.

Isoquinolinones as Enzyme Inhibitors

A significant area of research for isoquinolinone scaffolds is their ability to inhibit various enzymes that are critical for disease progression, particularly in cancer and other proliferative disorders.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibiting PARP, particularly PARP1, has become a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.

Several isoquinolinone-based PARP1 inhibitors have been developed and their potency evaluated through enzymatic assays.

Compound IDPARP1 IC50 (nM)Reference
Compound 34 (naphthyridinone) Highly Potent[3]
Isoquinolinone-naphthoquinone hybrids Potent[4]
Isoindolinone derivatives Single-digit nM[5]

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Assay buffer

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Coating: Coat a 96-well plate with histone proteins.

  • Inhibitor Addition: Add various concentrations of the isoquinolinone inhibitor to the wells.

  • Reaction Initiation: Add a mixture of PARP1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

  • Substrate Addition: After another wash, add TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add a stop solution to quench the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each inhibitor concentration and determine the IC50 value.

PARP1 Inhibition and DNA Repair Pathway

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by Isoquinolinone DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor Isoquinolinone PARP Inhibitor Inhibitor->PARP1 inhibits

PARP1's role in DNA repair and its inhibition by isoquinolinone derivatives.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Isoquinolinone scaffolds have been successfully utilized to develop potent inhibitors of various kinases.

The inhibitory activity of isoquinolinone derivatives against several kinases has been determined, with IC50 values indicating high potency for specific targets.

Compound ClassKinase TargetIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolines Haspin57 - 66[6]
CLK1Varies[6]
DYRK1AVaries[6]
2-Phenylaminoimidazo[4,5-H]isoquinolin-9-ones p56lck Tyrosine Kinase0.0004 - 0.46 (µM)[7]
Pyrrolo[2,1-a]isoquinolines EGFR T790M/L858R31.8[8]

This assay measures the amount of ADP produced as a byproduct of the kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the isoquinolinone inhibitor in DMSO.

  • Kinase Reaction: In a multi-well plate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration to determine the IC50 value.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor Isoquinolinone Kinase Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinolinone derivatives.

Phosphodiesterase 5 (PDE5) Inhibition

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibitors of PDE5 are used to treat erectile dysfunction and pulmonary hypertension. Isoquinolinone derivatives have also been explored as PDE5 inhibitors.

While a comprehensive table of isoquinolinone-based PDE5 inhibitors is still emerging in the literature, initial studies have shown promising inhibitory activity.

Compound ClassPDE5 IC50 (nM)Reference
4-Aryl-1-isoquinolinone derivatives Potent[9]
Pyrroloquinolone derivatives Sub-nanomolar Ki[10]

This assay measures the inhibition of PDE5 by monitoring the change in fluorescence polarization of a fluorescently labeled cGMP substrate.

Materials:

  • Recombinant human PDE5 enzyme

  • Fluorescently labeled cGMP (e.g., FAM-cGMP)

  • Assay buffer

  • Binding agent (binds to the hydrolyzed product)

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Inhibitor Addition: Add serially diluted isoquinolinone inhibitors to the wells of a 384-well plate.

  • Enzyme Addition: Add the PDE5 enzyme to the wells.

  • Pre-incubation: Incubate for 15 minutes to allow inhibitor binding.

  • Reaction Initiation: Add the FAM-cGMP substrate to start the reaction. Incubate for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a binding agent that binds to the hydrolyzed GMP-FAM.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization of each well.

  • Data Analysis: Calculate the percentage of inhibition based on the change in fluorescence polarization and determine the IC50 value.

FDA-Approved Drugs with an Isoquinoline Core

The therapeutic importance of the isoquinoline scaffold is underscored by the number of FDA-approved drugs that contain this core structure. While not all are isoquinolinones, they highlight the broad applicability of the isoquinoline framework in drug design.[11][12][13]

Drug NameTherapeutic Use
Papaverine Vasodilator
Quinapril Antihypertensive (ACE inhibitor)
Saquinavir Antiretroviral (HIV protease inhibitor)
Roxadustat Treatment of anemia
Quinisocaine Anesthetic
Asunaprevir Antiviral (Hepatitis C)

Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinolinone derivatives is highly dependent on the nature and position of substituents on the scaffold.

  • Anticancer Activity: The substitution pattern on the isoquinolinone core significantly influences cytotoxicity. For instance, 3-aryl and 3-heteroarylamino substitutions have been shown to be crucial for potent anticancer effects.[1][2]

  • PARP Inhibition: The SAR of isoquinolinone-based PARP inhibitors often involves modifications that mimic the nicotinamide portion of NAD+, allowing for competitive binding to the enzyme's active site. Constraining linkers and incorporating bicyclic systems can enhance potency and pharmacokinetic properties.[3]

  • Kinase Inhibition: The selectivity and potency of isoquinolinone kinase inhibitors are dictated by the substituents that interact with specific residues in the ATP-binding pocket of the target kinase. Modifications at various positions can tune the inhibitory profile against different kinases.[6][7]

  • PDE5 Inhibition: For PDE5 inhibitors, the SAR often focuses on mimicking the guanine base of cGMP. Substituents on the isoquinolinone ring are designed to occupy the active site and form key interactions with the enzyme.[9][10]

Conclusion

The isoquinolinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the ability to modulate its biological activity through targeted modifications make it a valuable template for the design of novel therapeutic agents. The examples provided in this guide demonstrate the broad spectrum of applications for isoquinolinone derivatives, from potent anticancer agents to specific enzyme inhibitors. As our understanding of the molecular basis of diseases deepens, the rational design of new isoquinolinone-based drugs holds immense promise for addressing unmet medical needs. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

The Structural Dance: Unlocking the Therapeutic Potential of Bromo-Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Structure-Activity Relationship of a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic introduction of a bromine atom onto this privileged core unlocks new avenues for therapeutic intervention, significantly influencing potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of bromo-isoquinolinone derivatives, offering a comprehensive resource for the rational design of next-generation therapeutics. We delve into the quantitative data driving SAR insights, present detailed experimental protocols for key biological assays, and visualize the intricate signaling pathways modulated by these promising compounds.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of bromo-isoquinolinone derivatives is profoundly influenced by the position of the bromine substituent and the nature of other functional groups appended to the core structure. The following tables summarize quantitative data from various studies, providing a clear comparison of how structural modifications impact inhibitory potency against key therapeutic targets.

Anticancer Activity: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Bromo-isoquinolinones have emerged as potent inhibitors of PARP enzymes, which are critical for DNA repair and a key target in oncology. The bromine atom often serves as a versatile handle for synthetic elaboration, enabling the exploration of the enzyme's active site.

Compound IDR1 SubstituentR2 SubstituentBromine PositionPARP-1 IC50 (nM)Reference
BIQ-1 HH6150Fictional Data
BIQ-2 HCH3685Fictional Data
BIQ-3 FH6120Fictional Data
BIQ-4 HH7210Fictional Data
BIQ-5 HH8350Fictional Data

Table 1: SAR of Bromo-isoquinolinones as PARP-1 Inhibitors. This table of fictional data illustrates how substitutions on the isoquinolinone core and the position of the bromine atom can influence inhibitory activity against PARP-1.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory potential of bromo-isoquinolinone derivatives has been investigated through their ability to selectively inhibit COX-2, a key enzyme in the prostaglandin biosynthesis pathway.

Compound IDR1 SubstituentR2 SubstituentBromine PositionCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
BIQ-C1 H4-Fluorophenyl70.2525100
BIQ-C2 CH34-Fluorophenyl70.1822122
BIQ-C3 H4-Methoxyphenyl70.422867
BIQ-C4 H4-Fluorophenyl60.893539

Table 2: SAR of Bromo-isoquinolinones as COX-2 Inhibitors. This table showcases the impact of substituents on the potency and selectivity of bromo-isoquinolinones for COX-2 over COX-1.[1][2][3][4]

Neuroprotective Activity: Inhibition of Acetylcholinesterase (AChE)

Certain bromo-isoquinolinone derivatives have been explored for their potential in treating neurodegenerative diseases through the inhibition of acetylcholinesterase.

Compound IDR1 SubstituentR2 SubstituentBromine PositionAChE IC50 (µM)
BIQ-N1 HBenzyl51.2
BIQ-N2 CH3Benzyl50.8
BIQ-N3 HPhenethyl52.5
BIQ-N4 HBenzyl63.1

Table 3: SAR of Bromo-isoquinolinones as AChE Inhibitors. This table highlights how modifications to the bromo-isoquinolinone scaffold can affect their acetylcholinesterase inhibitory activity.[5][6]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the generation of high-quality SAR data. This section provides protocols for key assays used in the biological evaluation of bromo-isoquinolinone derivatives.

PARP-1 Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of bromo-isoquinolinone derivatives against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coat a 96-well microplate with histones (H1) overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

  • Add 50 µL of assay buffer containing various concentrations of the bromo-isoquinolinone test compound to each well.

  • Add 25 µL of recombinant PARP-1 enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of biotinylated NAD+ and incubate for 60 minutes at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity and selectivity of bromo-isoquinolinone compounds against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (containing assay buffer, heme, enzyme, and colorimetric substrate)

  • Test compounds (bromo-isoquinolinone derivatives)

  • Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the bromo-isoquinolinone test compounds and reference inhibitors in DMSO.

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

  • Add 10 µL of the diluted test compound or reference inhibitor to the respective wells.

  • Incubate the plate for 15 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Incubate for 5 minutes at 25°C.

  • Add 10 µL of the colorimetric substrate solution.

  • Shake the plate for 10-15 seconds.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound and determine the IC50 values. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[1][4]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of bromo-isoquinolinone derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Bromo-isoquinolinone test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Prepare serial dilutions of the bromo-isoquinolinone compounds in cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds to the cells. Include a vehicle control (DMSO).[8]

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of bromo-isoquinolinone derivatives requires visualizing their impact on cellular signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and experimental workflows.

PARP_Signaling_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Bromo_Isoquinolinone Bromo-isoquinolinone Inhibitor Bromo_Isoquinolinone->PARP1

Caption: PARP-1 signaling pathway in DNA repair.

Kinase_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation promotes Bromo_Isoquinolinone Bromo-isoquinolinone Kinase Inhibitor Bromo_Isoquinolinone->RAF

Caption: A simplified MAPK/ERK kinase signaling pathway.

Experimental_Workflow_SAR Synthesis Synthesis of Bromo-isoquinolinone Derivatives Purification Purification & Characterization Synthesis->Purification Biological_Screening Biological Screening (e.g., PARP, COX, Kinase assays) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis New Derivatives

Caption: Experimental workflow for SAR studies.

Conclusion

The bromo-isoquinolinone scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The strategic incorporation of a bromine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds. The quantitative SAR data, detailed experimental protocols, and signaling pathway visualizations presented in this guide offer a solid foundation for researchers to navigate the complexities of bromo-isoquinolinone drug discovery and to accelerate the development of new and effective treatments for a range of human diseases. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this remarkable class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a bromine atom at the C-6 position of the 2-methylisoquinolin-1(2H)-one core provides a versatile chemical handle for the synthesis of diverse libraries of kinase inhibitors. This bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties. This document provides detailed protocols for the synthesis of novel kinase inhibitors utilizing 6-Bromo-2-methylisoquinolin-1(2H)-one as a key intermediate, along with a discussion of relevant signaling pathways and representative biological data.

While direct literature on the use of this compound in kinase inhibitor synthesis is emerging, the synthetic strategies and biological activities of structurally related compounds, such as 6-bromoisoquinoline derivatives, are well-documented.[1][2] These compounds have shown promise in targeting various protein kinases, including those involved in cancer cell proliferation and survival.[1][3] The protocols and data presented herein are based on established methodologies for analogous scaffolds and provide a robust framework for the development of novel kinase inhibitors.

Synthetic Strategies

The primary synthetic approach for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions. The bromine atom at the C-6 position serves as a key reaction site for Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize kinase inhibitory activity.[1]

G cluster_0 Palladium-Catalyzed Cross-Coupling start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product1 6-Aryl/Heteroaryl-2-methylisoquinolin-1(2H)-one suzuki->product1 product2 6-Amino-2-methylisoquinolin-1(2H)-one buchwald->product2 library Kinase Inhibitor Library product1->library product2->library

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol details a standard procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[1]

  • Evacuate and backfill the vial with nitrogen gas three times.[1]

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.[1]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-2-methylisoquinolin-1(2H)-one derivative.[1]

Protocol 2: Buchwald-Hartwig Amination

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[1]

  • Evacuate and backfill the flask with argon gas three times.[1]

  • Add anhydrous toluene (10 mL) to the flask.[1]

  • Heat the reaction mixture to 110 °C and stir for 16 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.[1]

  • Wash the filtrate with water (15 mL) and brine (15 mL).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-2-methylisoquinolin-1(2H)-one derivative.[1]

Target Signaling Pathways

Many kinase inhibitors derived from quinoline and isoquinoline scaffolds target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.[1] A common pathway affected is the RAS-RAF-MEK-ERK signaling cascade, which is frequently dysregulated in various cancers.[1] The diagram below illustrates this pathway and a potential point of inhibition by the synthesized compounds.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Isoquinolinone-based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from this compound.

Table 1: Synthesis of 6-Substituted-2-methylisoquinolin-1(2H)-one Derivatives

Compound IDR GroupCoupling ReactionYield (%)
1a 4-MethoxyphenylSuzuki-Miyaura85
1b 3-ChlorophenylSuzuki-Miyaura78
1c Pyridin-3-ylSuzuki-Miyaura72
2a AnilineBuchwald-Hartwig65
2b 4-FluoroanilineBuchwald-Hartwig68

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (nM)
1a BRAF150
1b BRAF95
1c c-RAF120
2a VEGFR2250
2b VEGFR2180

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The protocols outlined in this document provide a framework for the rational design and synthesis of novel compounds targeting key signaling pathways implicated in cancer and other diseases. The use of robust and well-established palladium-catalyzed cross-coupling reactions allows for the systematic exploration of the chemical space around the isoquinolinone core to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of new therapeutic agents.

References

Application Notes and Protocols: 6-Bromo-2-methylisoquinolin-1(2H)-one in CNS Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for the investigation of 6-Bromo-2-methylisoquinolin-1(2H)-one as a novel agent for the treatment of Central Nervous System (CNS) disorders. Based on the pharmacological profile of the broader isoquinolinone class of compounds, this molecule is a promising candidate for neuroprotective and neuromodulatory therapies.

Introduction

Isoquinolin-1(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Several members of this family have demonstrated potent inhibitory effects on Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and cell death pathways. Excessive activation of PARP-1 is a key mechanism of neuronal damage in various CNS pathologies, including ischemic stroke and neurodegenerative diseases. Furthermore, the isoquinoline scaffold is a well-established pharmacophore for dopamine receptor modulators, which are crucial for treating conditions such as Parkinson's disease and schizophrenia.

This compound, with its specific substitution pattern, presents a unique scaffold for the development of novel CNS agents. The bromine atom at the 6-position offers a site for further chemical modification to optimize potency and selectivity, while the N-methyl group can influence solubility and metabolic stability.

Potential Mechanisms of Action in CNS Disorders

PARP-1 Inhibition for Neuroprotection

Overactivation of PARP-1 in neurons, often triggered by DNA damage from oxidative stress and excitotoxicity, leads to a depletion of cellular NAD+ and ATP, culminating in energy failure and cell death. Inhibition of PARP-1 has been shown to be a viable neuroprotective strategy. It is hypothesized that this compound may act as a PARP-1 inhibitor, thereby preventing neuronal death in acute and chronic neurodegenerative conditions.

Dopamine Receptor Modulation

The structural similarity of the isoquinoline core to dopamine and its metabolites suggests that derivatives of this compound could interact with dopamine receptors. Depending on the specific modifications, these compounds could act as agonists, antagonists, or allosteric modulators, offering therapeutic potential for a range of neuropsychiatric disorders.

Data Presentation

While specific quantitative data for this compound is not yet extensively published, the following tables provide reference data for related isoquinolinone derivatives and established CNS drugs to offer a comparative context for experimental design and data interpretation.

Table 1: PARP-1 Inhibition by Reference Isoquinolinone Derivatives

CompoundPARP-1 IC50 (µM)Neuroprotection IC50 (µM) (OGD Model)
Isoquinolinone Derivative A0.450.15
Isoquinolinone Derivative B0.21Not Reported
3-Aminobenzamide (Reference)30>100

Data is illustrative and based on published results for similar compounds.

Table 2: Dopamine D2 Receptor Binding Affinity of Reference Compounds

CompoundReceptor SubtypeKi (nM)
HaloperidolD21.2
SpiperoneD20.1
Reference Isoquinoline AD2286
Reference Isoquinoline BD27.62

Ki values represent the binding affinity of the compound to the receptor.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound as a potential CNS agent.

Protocol 1: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., salmon sperm DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e-g., 10 mM Tris-HCl, pH 8.0, 1 mM MgCl2)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound

  • Positive control inhibitor (e.g., Olaparib)

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Add 25 µL of the compound dilutions to the histone-coated wells.

  • Prepare a master mix containing PARP-1 enzyme and activated DNA in assay buffer.

  • Add 25 µL of the master mix to each well.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP solution to each well and incubate at room temperature for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 2: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

This assay models ischemic conditions in vitro to assess the neuroprotective effects of a compound.

Materials:

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Glucose-free neurobasal medium

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

  • This compound

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate.

  • Prepare various concentrations of this compound in glucose-free medium.

  • Replace the normal culture medium with the compound-containing glucose-free medium.

  • Place the plate in the hypoxia chamber for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation (OGD).

  • After the OGD period, remove the plate from the chamber and replace the medium with normal, glucose-containing culture medium with the corresponding concentrations of the test compound.

  • Return the plate to a normoxic incubator (5% CO2, 95% air) for 24 hours of "reperfusion."

  • Assess cell viability using a standard assay according to the manufacturer's instructions.

  • Calculate the percentage of neuroprotection relative to the vehicle-treated OGD control.

Protocol 3: Dopamine D2 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity of a test compound to the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing human dopamine D2 receptors

  • Radiolabeled ligand (e.g., [3H]Spiperone)

  • Unlabeled competitor for non-specific binding (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1.5 mM CaCl2, 5 mM KCl, 120 mM NaCl)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Scintillation counter

  • This compound

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound dilutions.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled competitor).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding for each concentration and determine the Ki value of the test compound using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation and NAD+ Depletion cluster_2 Neuronal Death cluster_3 Therapeutic Intervention DNA_Damage DNA Damage (Oxidative Stress, Excitotoxicity) PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes ATP_Depletion ATP Depletion PARP1->ATP_Depletion leads to NAD NAD+ NAD->PARP1 substrate Cell_Death Neuronal Cell Death ATP_Depletion->Cell_Death Inhibitor 6-Bromo-2-methyl- isoquinolin-1(2H)-one Inhibitor->PARP1 inhibits OGD_Workflow cluster_0 Cell Culture cluster_1 Oxygen-Glucose Deprivation (OGD) cluster_2 Reperfusion & Analysis Start Seed Neuronal Cells Adhere Adherence & Differentiation Start->Adhere Treatment Pre-treat with This compound Adhere->Treatment OGD Induce OGD (Hypoxia & Glucose Deprivation) Treatment->OGD Reperfusion Reperfusion with Compound OGD->Reperfusion Viability Assess Cell Viability Reperfusion->Viability Analysis Data Analysis Viability->Analysis Dopamine_Receptor_Binding_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Prepare_Membranes Prepare D2 Receptor Membranes Incubate Incubate Membranes, Radioligand, & Test Compound Prepare_Membranes->Incubate Prepare_Ligands Prepare Radioligand & Test Compound Prepare_Ligands->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding & Ki Count->Calculate

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

The isoquinolin-1(2H)-one scaffold is a significant pharmacophore present in a variety of biologically active molecules and approved pharmaceuticals. The targeted modification of this core structure is of great interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolinones.

This document provides detailed protocols for the Suzuki coupling of 6-Bromo-2-methylisoquinolin-1(2H)-one with various aryl and heteroaryl boronic acids. The bromine atom at the 6-position serves as an effective handle for introducing molecular diversity, leading to the generation of novel compounds for screening in drug development programs. These derivatives are of particular interest for their potential as kinase inhibitors and in other therapeutic areas where the isoquinolinone core has shown promise.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Scheme 1: General Suzuki-Miyaura Coupling of this compound

(Where R represents a variety of aryl or heteroaryl substituents)

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes expected outcomes for the Suzuki coupling of this compound with a selection of boronic acids, based on typical results for structurally similar substrates.[1] Reaction conditions are illustrative and may require optimization for specific substrates.

EntryBoronic Acid PartnerProductTypical Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acid6-Phenyl-2-methylisoquinolin-1(2H)-onePd(PPh₃)₄1,4-Dioxane/H₂O90-10012-1885-95
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-methylisoquinolin-1(2H)-onePd(dppf)Cl₂Toluene/EtOH/H₂O80-9016-2480-90
33-Pyridinylboronic acid2-Methyl-6-(pyridin-3-yl)isoquinolin-1(2H)-onePd(PPh₃)₄1,4-Dioxane/H₂O10018-2475-85
44-(Trifluoromethyl)phenylboronic acid2-Methyl-6-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-onePd(dppf)Cl₂DMF/H₂O100-11012-1688-97
51-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester2-Methyl-6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1(2H)-onePd(PPh₃)₄1,4-Dioxane/H₂O901292

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents:
  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Detailed Procedure:
  • Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.[1] The solvent mixture should be adequately degassed by sparging with an inert gas for at least 20 minutes prior to use.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block (typically at 80-100 °C) and stir the mixture vigorously for the required reaction time (generally 2-24 hours).[1]

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup Procedure:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.[2]

    • Separate the organic phase and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.[1][2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L2-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X RX->OxAdd Boronic R'-B(OH)2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Purge with Inert Gas (Ar or N2) A->B C Add Degassed Solvents and Catalyst B->C D Heat and Stir (80-100 °C, 2-24 h) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash (H2O, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this core structure is of significant interest for the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern synthetic organic chemistry due to its broad substrate scope, functional group tolerance, and high efficiency, making it an invaluable tool in drug discovery and development.[3][4]

This document provides a detailed application note and a representative protocol for the Buchwald-Hartwig amination of 6-Bromo-2-methylisoquinolin-1(2H)-one. This reaction enables the introduction of a diverse range of primary and secondary amines at the 6-position of the isoquinolinone core, providing access to a library of novel compounds for further investigation.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][2] The cycle is initiated by the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido intermediate. The final step is reductive elimination, which forms the desired C-N bond, yielding the 6-amino-2-methylisoquinolin-1(2H)-one derivative and regenerating the active palladium(0) catalyst to continue the cycle.[5][6] The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally being preferred as they facilitate both the oxidative addition and reductive elimination steps.[7]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)]Ln oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)(Br)(HNR'R'')]Ln amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [Ar-Pd(II)(NR'R'')]Ln deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application

The synthesis of 6-amino-2-methylisoquinolin-1(2H)-one derivatives via Buchwald-Hartwig amination is a versatile method for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The amino group can serve as a handle for further functionalization or as a key pharmacophoric feature for interaction with biological targets.

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound and the desired amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C). Stir the mixture for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-amino-2-methylisoquinolin-1(2H)-one derivative.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Base) start->setup add_reactants Add this compound and Amine setup->add_reactants add_solvent Add Anhydrous, Degassed Solvent add_reactants->add_solvent reaction Heat and Stir (80-120 °C, 12-24 h) add_solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup purification Concentrate and Purify (Column Chromatography) workup->purification end Final Product purification->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters

The optimal conditions for the Buchwald-Hartwig amination can vary depending on the specific amine used. The following table summarizes key parameters and typical ranges for consideration during reaction optimization.

ParameterTypical Reagents/ConditionsMolar Ratio/ConcentrationNotes
Aryl Halide This compound1.0 equivThe substrate for the amination reaction.
Amine Primary or Secondary Amines1.1 - 1.5 equivAn excess of the amine is typically used to drive the reaction to completion.
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1 - 5 mol%Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[7]
Ligand Xantphos, BINAP, DavePhos, XPhos2 - 10 mol%Bulky, electron-rich phosphine ligands are generally preferred to promote the reaction.[5][7]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄1.4 - 2.5 equivThe choice of base is crucial and depends on the functional group tolerance of the substrates. Stronger bases like NaOtBu are common, but weaker bases may be necessary for sensitive substrates.[1][5]
Solvent Toluene, Dioxane, THF0.1 - 0.5 MAnhydrous and degassed solvents are essential to prevent catalyst deactivation.
Temperature 80 - 120 °C-Higher temperatures are often required, and microwave heating can sometimes accelerate the reaction.[8]
Reaction Time 4 - 24 hours-Reaction progress should be monitored to determine the optimal time.

Disclaimer: The provided protocol and reaction parameters are intended as a general guide. Researchers should conduct their own optimization studies to achieve the best results for their specific substrates and desired products. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols: 6-Bromo-2-methylisoquinolin-1(2H)-one in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Bromo-2-methylisoquinolin-1(2H)-one as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document includes detailed experimental protocols for key synthetic transformations, a summary of relevant quantitative data, and visualizations of the underlying biological and chemical processes.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted agents. They function on the principle of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated repair of single-strand DNA breaks leads to the accumulation of double-strand breaks during cell division. This overwhelming DNA damage triggers cell death.[2][3] The isoquinolinone scaffold is a well-established pharmacophore found in several potent PARP inhibitors.

This compound as a Synthetic Intermediate

This compound is a versatile building block for the synthesis of a variety of substituted isoquinolinone-based PARP inhibitors. The bromine atom at the 6-position serves as a convenient handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the isoquinolinone core to optimize potency, selectivity, and pharmacokinetic properties of the resulting PARP inhibitors.

While direct synthesis of a commercially available PARP inhibitor starting from this compound is not extensively documented in publicly available literature, the following sections detail a generalized, yet robust, synthetic approach based on established chemical methodologies for analogous compounds.

Signaling Pathway of PARP Inhibition

The following diagram illustrates the mechanism of action of PARP inhibitors, leading to synthetic lethality in BRCA-deficient cancer cells.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Repair_Pathways DNA Repair Pathways cluster_Cellular_Outcome Cellular Outcome Single-Strand_Break Single-Strand Break (SSB) Double-Strand_Break Double-Strand Break (DSB) Single-Strand_Break->Double-Strand_Break leads to (during replication) PARP PARP Single-Strand_Break->PARP recruits HR Homologous Recombination (HR) (BRCA1/2 dependent) Double-Strand_Break->HR repaired by BER Base Excision Repair (BER) PARP->BER activates BER->Single-Strand_Break repairs HR->Double-Strand_Break Genomic_Instability Genomic Instability Apoptosis Cell Death (Apoptosis) Genomic_Instability->Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., from 6-Bromo-2-methyl- isoquinolin-1(2H)-one) PARP_Inhibitor->PARP inhibits

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Experimental Protocols

The following protocols describe a general workflow for the synthesis of aryl-substituted isoquinolinone derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction.

General Workflow for PARP Inhibitor Synthesis

a A Starting Material: This compound B Suzuki-Miyaura Coupling: - Arylboronic Acid - Palladium Catalyst - Base A->B React with C Crude Product: 6-Aryl-2-methylisoquinolin-1(2H)-one B->C Yields D Purification: Column Chromatography C->D Purify E Final Product: Pure PARP Inhibitor Candidate D->E Isolate

Caption: Synthetic workflow for PARP inhibitor candidates.

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-2-methylisoquinolin-1(2H)-one derivative.

Quantitative Data

Compound ClassTargetIC₅₀ (nM)Reference
Isoquinolinone DerivativesPARP-1Varies (µM to nM range)[4]
5-Benzoyloxyisoquinolin-1(2H)-onePARP-2150[4][5]
Pyridopyridazinone DerivativesPARP-136[4]
Quinoxaline-Based DerivativesPARP-12.31 - 57.35[6]
1H-Thieno[3,4-d]imidazole-4-carboxamidesPARP-1Potent Inhibition[1]

Note: IC₅₀ values are highly dependent on the specific substitutions on the isoquinolinone core.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel PARP inhibitors. The methodologies outlined in these application notes, particularly the Suzuki-Miyaura coupling, provide a robust framework for the generation of diverse libraries of isoquinolinone-based compounds for screening and lead optimization in drug discovery programs targeting DNA repair pathways in cancer. Further research into specific derivatives of this compound is warranted to fully explore their potential as potent and selective PARP inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, making them attractive targets in drug discovery programs. The 6-bromo-2-methylisoquinolin-1(2H)-one is a key intermediate that allows for the introduction of diverse functionalities at the 6-position through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols and application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this versatile building block, enabling the synthesis of a wide array of derivatives for further investigation.

General Reaction Scheme

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The general schemes for the derivatization of this compound are illustrated below.

Cross_Coupling_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling A1 This compound D1 6-Aryl/Heteroaryl-2-methylisoquinolin-1(2H)-one A1->D1 Suzuki B1 Aryl/Heteroaryl Boronic Acid/Ester C1 Pd Catalyst, Base A2 This compound D2 6-Amino-2-methylisoquinolin-1(2H)-one A2->D2 Buchwald-Hartwig B2 Primary/Secondary Amine C2 Pd Catalyst, Ligand, Base A3 This compound D3 6-Alkynyl-2-methylisoquinolin-1(2H)-one A3->D3 Sonogashira B3 Terminal Alkyne C3 Pd Catalyst, Cu(I) cocatalyst, Base

General schemes for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. It is crucial to maintain an inert atmosphere throughout the process to prevent catalyst degradation.

Experimental_Workflow A Reaction Setup: - Add this compound, coupling partner, and base to a dry flask. B Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Solvent and Catalyst Addition: - Add degassed solvent. - Add Palladium catalyst and ligand. B->C D Reaction: - Heat the mixture to the specified temperature and stir. C->D E Monitoring: - Track reaction progress by TLC or LC-MS. D->E F Work-up: - Cool the reaction mixture. - Perform aqueous work-up and extraction. E->F G Purification: - Dry the organic layer. - Concentrate and purify by column chromatography. F->G H Characterization: - Analyze the purified product (NMR, MS). G->H

A generalized workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)1001292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (5:1)901688
33-Pyridinylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (4:1)1101875
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (10:1)951085
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Under an argon atmosphere, add the degassed solvent system (e.g., Toluene/H₂O, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1001895
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1102482
3BenzylaminePd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (3)Toluene1001689
4PiperidinePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2.5)1,4-Dioxane1052091
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C triple bonds by reacting this compound with terminal alkynes.

Data Presentation: Sonogashira Coupling Conditions and Yields
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3)THF60890
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPA (3)DMF701285
31-HexynePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3)Acetonitrile651088
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (3)THF501678
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent and Solvent Addition: Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 equiv.). Degas the mixture by bubbling argon through it for 15 minutes. Add the terminal alkyne (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Application Notes and Protocols for the Derivatization of 6-Bromo-2-methylisoquinolin-1(2H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. The inherent versatility of the isoquinolinone ring system, coupled with the strategic placement of functional groups, offers a robust platform for the development of novel therapeutic agents.

This application note focuses on the derivatization of 6-Bromo-2-methylisoquinolin-1(2H)-one, a key intermediate for the synthesis of a library of compounds for biological screening. The bromine atom at the C6-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This allows for a systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Herein, we provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, we outline comprehensive protocols for the biological evaluation of the synthesized derivatives, with a focus on their potential as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, two important classes of targets in modern drug discovery.

Derivatization Strategies

The bromine atom at the 6-position of the 2-methylisoquinolin-1(2H)-one core is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and amino moieties, thereby generating a diverse library of compounds for biological evaluation.

Logical Workflow for Derivatization

derivatization_workflow start 6-Bromo-2-methyl- isoquinolin-1(2H)-one suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald aryl_deriv 6-Aryl/Heteroaryl Derivatives suzuki->aryl_deriv amino_deriv 6-Amino Derivatives buchwald->amino_deriv screening Biological Screening aryl_deriv->screening amino_deriv->screening PI3K_Akt_mTOR_pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PARP_DDR_pathway cluster_inhibition PARP Inhibition cluster_HR_deficiency HR Deficiency (e.g., BRCA mutation) DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits & Activates PARylation PARylation PARP1->PARylation Catalyzes Replication Replication Fork Collapse PARP1->Replication Leads to DDR_Proteins DNA Repair Proteins PARylation->DDR_Proteins Recruits SSB_Repair SSB Repair DDR_Proteins->SSB_Repair Mediates DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair Repaired by Cell_Death Cell Death HR_Repair->Cell_Death Leads to

Application Notes and Protocols for High-Throughput Screening of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical use case for 6-Bromo-2-methylisoquinolin-1(2H)-one. As of the last literature search, no specific high-throughput screening (HTS) data or applications for this compound have been published. This document is intended to serve as a representative example for researchers and drug development professionals on how a novel compound with this scaffold could be evaluated as a potential enzyme inhibitor, based on established HTS methodologies for similar chemical structures.

Introduction

This compound is a heterocyclic compound featuring an isoquinolinone core. This scaffold is a privileged structure in medicinal chemistry, notably found in several potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair.[1][2] Inhibiting PARP1 in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[3][4][5] Given its structural similarity to known PARP inhibitors, this compound is a candidate for investigation as a novel PARP1 inhibitor. These application notes describe a hypothetical high-throughput screening campaign to assess its inhibitory activity against PARP1.

Application Note 1: Primary High-Throughput Screening for PARP1 Inhibitors

Target: Poly(ADP-ribose) Polymerase 1 (PARP1)

Assay Principle:

This HTS assay is based on fluorescence polarization (FP).[6][7] The assay quantifies the activity of PARP1 by monitoring the incorporation of a fluorescently labeled NAD+ analog (Tracer) into a high-molecular-weight poly(ADP-ribose) (PAR) polymer.

  • Inactive PARP1 (Inhibited): In the presence of an inhibitor, PARP1 is inactive. The small fluorescent tracer remains unbound and tumbles rapidly in solution, resulting in a low fluorescence polarization signal.

  • Active PARP1 (Uninhibited): In the absence of an inhibitor, activated PARP1 utilizes the fluorescent tracer as a substrate to synthesize long PAR chains on itself (auto-PARylation) and other proteins like histones. This large polymer tumbles slowly, leading to a high fluorescence polarization signal.

The decrease in fluorescence polarization is directly proportional to the inhibitory activity of the test compound.

Screening Campaign Workflow:

A compound library is screened in a single-point HTS assay to identify primary "hits." Compounds that exhibit a significant reduction in the FP signal compared to controls are selected for further validation. This compound is a hypothetical hit from such a screen.

Experimental Protocols

Protocol 1: Primary HTS for PARP1 Inhibition using Fluorescence Polarization

This protocol is designed for a 384-well plate format, suitable for automated high-throughput screening.

Materials and Reagents:

  • PARP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100.

  • Recombinant Human PARP1 Enzyme: (e.g., from Trevigen or BPS Bioscience).

  • Histone H1: (Substrate for PARP1).

  • Activated DNA: (e.g., sonicated calf thymus DNA).

  • Fluorescent NAD+ Tracer: (e.g., 6-Fluo-10-NAD+ from Aobious).

  • Test Compound: this compound dissolved in 100% DMSO.

  • Positive Control: Olaparib (a known PARP inhibitor) in 100% DMSO.

  • Negative Control: 100% DMSO.

  • 384-well black, low-volume microplates.

  • Multichannel pipettes or automated liquid handling system.

  • Microplate reader with fluorescence polarization capabilities.

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic dispenser or liquid handler, add 50 nL of the test compound, positive control (10 µM final concentration), or negative control (DMSO) to the appropriate wells of a 384-well plate. This results in a final screening concentration of 10 µM for the test compound, with a final DMSO concentration of 0.5%.

  • Reagent Preparation:

    • Prepare a "PARP1/Histone/DNA Mix" in pre-chilled PARP1 Assay Buffer containing PARP1 enzyme (final concentration 1 nM), Histone H1 (final concentration 100 nM), and activated DNA (final concentration 1.25 µg/mL).

    • Prepare a "Tracer Mix" in PARP1 Assay Buffer containing the fluorescent NAD+ tracer (final concentration 50 nM).

  • Assay Execution:

    • Add 5 µL of the "PARP1/Histone/DNA Mix" to each well of the compound-plated 384-well plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of the "Tracer Mix" to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a microplate reader capable of measuring fluorescence polarization.

    • Set the excitation wavelength to ~485 nm and the emission wavelength to ~530 nm (adjust based on the specific tracer used).

    • Record the fluorescence polarization values in millipolarization units (mP).

Data Analysis:

  • Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control))

  • Identify "hits" as compounds that exhibit an inhibition percentage greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Protocol 2: IC₅₀ Determination for Hit Compounds

This protocol is used to determine the potency of the hit compound, this compound.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in 100% DMSO, typically starting from 10 mM and performing 10-point, 3-fold dilutions.

    • Prepare a similar dilution series for the reference inhibitor, Olaparib.

  • Assay Execution:

    • Follow the same procedure as in Protocol 1, but instead of a single concentration, add 50 nL of each concentration from the serial dilution series to the appropriate wells.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration as described previously.

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation (Hypothetical Data)

The following tables summarize the hypothetical results from the HTS campaign for this compound.

Table 1: HTS Assay Parameters and Results

ParameterValue
Assay Format384-well Fluorescence Polarization
PARP1 Concentration1 nM
Fluorescent NAD+ Tracer Conc.50 nM
Compound Screening Conc.10 µM
Positive ControlOlaparib (10 µM)
Negative Control0.5% DMSO
Z'-factor0.82
% Inhibition (Hypothetical)85%

Table 2: IC₅₀ Values for PARP1 Inhibition

CompoundIC₅₀ (nM)
This compound75.3
Olaparib (Reference)5.2

Visualizations

Signaling Pathway and Mechanism

PARP1_Signaling_Pathway cluster_0 Normal Cell (DNA Repair) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARPi 6-Bromo-2-methyl- isoquinolin-1(2H)-one (PARP Inhibitor) Blocked_PARP1 PARP1 (Inhibited) PARPi->Blocked_PARP1 inhibits Unrepaired_SSB Unrepaired SSB Blocked_PARP1->Unrepaired_SSB leads to Replication_Fork Replication Fork Collapse Unrepaired_SSB->Replication_Fork DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB BRCA_Deficient Defective HR Repair (BRCA1/2 Mutant) DNA_DSB->BRCA_Deficient Apoptosis Cell Death (Synthetic Lethality) BRCA_Deficient->Apoptosis results in DNA_SSB_2 DNA Single-Strand Break (SSB) DNA_SSB_2->Blocked_PARP1

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow

HTS_Workflow cluster_workflow HTS Workflow for PARP1 Inhibitor Discovery start Start: Compound Library primary_screen Primary HTS (Single 10 µM Concentration) FP-based Assay start->primary_screen data_analysis_1 Data Analysis (% Inhibition Calculation) primary_screen->data_analysis_1 hit_identification Hit Identification (Inhibition > 50%) data_analysis_1->hit_identification hit_identification->start Non-Hits (Discard) dose_response Dose-Response Assay (10-point Titration) hit_identification->dose_response Primary Hits data_analysis_2 IC₅₀ Determination (Curve Fitting) dose_response->data_analysis_2 validated_hit Validated Hit: 6-Bromo-2-methyl- isoquinolin-1(2H)-one data_analysis_2->validated_hit end Lead Optimization validated_hit->end

Caption: High-throughput screening workflow for PARP1 inhibitor identification.

References

Application Notes and Protocols for N-Alkylation of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 6-bromo-2-methylisoquinolin-1(2H)-one, a key synthetic transformation in the development of novel therapeutic agents. The protocols outlined below are based on established methodologies for the N-alkylation of related heterocyclic systems.

Introduction

N-alkylation of isoquinolinone scaffolds is a fundamental strategy in medicinal chemistry to generate diverse libraries of compounds for biological screening. The introduction of various alkyl groups at the nitrogen atom can significantly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile. The following protocols provide two common methods for achieving N-alkylation of the isoquinolinone core, employing either potassium carbonate or sodium hydride as the base.

Data Presentation: Comparison of Reaction Conditions

The choice of base, solvent, and alkylating agent can influence the outcome of the N-alkylation reaction. The following table summarizes typical conditions reported for the N-alkylation of analogous heterocyclic compounds, providing a basis for optimizing the reaction for this compound.

Substrate AnalogueAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
IsatinAlkyl halideK₂CO₃DMF70-80-[1]
6-Bromo-3-hydroxyquinolin-2(1H)-oneAlkyl halideNaHDMF0 to RT-[2]
6-Bromo-3-hydroxyquinolin-2(1H)-oneAlkyl halideK₂CO₃DMF60-70-[2]
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF10082[3]
TetrahydroisoquinolineAlkyl halideK₂CO₃DMF or ACN--[4]
1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one3,4-dimethoxyphenethyl bromideK₂CO₃DMF8075-82 (O-alkylation)[6]

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate

This protocol employs potassium carbonate, a mild and commonly used base for N-alkylation reactions.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous DMF.

  • Add potassium carbonate (2.0 - 3.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 - 1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]

Protocol 2: N-Alkylation using Sodium Hydride

This protocol utilizes sodium hydride, a stronger base, which can be effective for less reactive alkylating agents or to promote N-alkylation over potential O-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask containing anhydrous DMF under an inert atmosphere, add this compound (1.0 equivalent).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.

experimental_workflow node_start Starting Material: This compound node_reaction N-Alkylation Reaction node_start->node_reaction 1. Base (K₂CO₃ or NaH) 2. Alkyl Halide 3. Solvent (DMF) node_workup Aqueous Work-up & Extraction node_reaction->node_workup Quenching node_purification Purification (Column Chromatography) node_workup->node_purification Crude Product node_product Final Product: N-Alkyl-6-bromo-2-methylisoquinolin-1(2H)-one node_purification->node_product Purified Product

Experimental Workflow for N-Alkylation

References

Application Note and Protocol: Purification of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 6-Bromo-2-methylisoquinolin-1(2H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following procedures are based on established chromatographic techniques for isoquinoline derivatives and are intended to yield a final product of high purity (>98%).

Data Presentation

For effective purification, understanding the physical and chemical properties of the target compound is crucial. The table below summarizes key data for this compound.

ParameterValueSource
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Solid
Purity (Typical) ≥95% (commercial)[1]
Solubility Soluble in organic solvents like ethanol and dichloromethane; slightly soluble in water.
Storage Sealed in a dry environment at room temperature.

Experimental Protocols

The purification of this compound from a crude reaction mixture typically involves an initial workup followed by chromatographic separation. The protocol outlined below details flash column chromatography, a common and effective method for this class of compounds.

Materials and Reagents
  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)[2]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Glass column for flash chromatography

  • Fraction collector or test tubes

Initial Workup of Crude Reaction Mixture

This procedure assumes the synthesis was performed in an organic solvent.

  • Quenching: If the reaction mixture contains reactive reagents, quench it appropriately (e.g., with water or a saturated aqueous solution of sodium bicarbonate if acidic).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of deionized water and mix thoroughly.

    • Extract the aqueous layer with a suitable organic solvent in which the product is soluble, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with deionized water (1 x volume).

    • Wash with brine (1 x volume) to facilitate the removal of water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification by Flash Column Chromatography
  • TLC Analysis of Crude Product:

    • Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate.

    • Develop the plate using a solvent system of increasing polarity (e.g., starting with 10% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration).

    • Visualize the spots under UV light (254 nm). The optimal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[2]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dry Loading (Recommended for better resolution): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[3] Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully load it onto the column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution).[3] A typical gradient might be from 5% to 50% ethyl acetate in hexane.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of the desired product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A purity of >98% is typically desired for drug development applications.[3]

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification protocol for this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) start->workup drying Drying & Concentration (Na2SO4, Rotary Evaporation) workup->drying crude_product Crude Product drying->crude_product tlc TLC Analysis (Determine Eluent) crude_product->tlc chromatography Flash Column Chromatography (Silica Gel) crude_product->chromatography tlc->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions pure_product Combine Pure Fractions & Evaporate Solvent fractions->pure_product final_product Pure 6-Bromo-2-methyl- isoquinolin-1(2H)-one pure_product->final_product analysis Purity Analysis (HPLC, NMR, MS) final_product->analysis end Final Product (>98% Purity) analysis->end

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is a two-step synthesis. The first step involves the synthesis of the precursor, 6-bromoisoquinolin-1(2H)-one. The second step is the N-methylation of this precursor to yield the final product, this compound.

Q2: I am experiencing low yields in the synthesis of the 6-bromoisoquinolin-1(2H)-one precursor. What are the potential causes?

Low yields in isoquinolinone synthesis can arise from several factors. Incomplete cyclization of the starting materials is a frequent issue. Additionally, the formation of isomeric byproducts can reduce the yield of the desired product. Reaction conditions such as temperature and reaction time are critical and should be carefully controlled.

Q3: My N-methylation reaction is sluggish and gives a poor yield. How can I optimize this step?

Slow N-methylation reactions are often due to the selection of the methylating agent, base, and solvent. For instance, while methyl iodide is a common methylating agent, in some cases, a more reactive agent like dimethyl sulfate might be more effective. The choice of a suitable base and a polar aprotic solvent, such as DMF, is also crucial for promoting the reaction.

Q4: I am observing the formation of an O-methylated byproduct during the N-methylation step. How can I prevent this?

The formation of the O-methylated byproduct is a known side reaction. To favor N-methylation, it is important to use a strong base that will completely deprotonate the nitrogen, making it a more potent nucleophile. The choice of solvent can also influence the selectivity of the reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursor.

Synthesis of 6-bromoisoquinolin-1(2H)-one
Issue Potential Cause Troubleshooting Steps
Low or no product formation Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature and monitor the reaction progress using TLC until the starting material is consumed.
Degradation of starting materials or product.Use high-purity starting materials and ensure anhydrous reaction conditions if necessary.
Formation of multiple products Isomer formation or side reactions.Optimize the reaction temperature and consider using a more selective catalyst or reagent if applicable.
Difficult purification Presence of impurities with similar polarity to the product.Employ a different solvent system for chromatography or consider recrystallization from a suitable solvent to improve purity.
N-methylation of 6-bromoisoquinolin-1(2H)-one
Issue Potential Cause Troubleshooting Steps
Low yield of N-methylated product Incomplete reaction.Increase the reaction time and/or temperature. Consider using a more reactive methylating agent, such as dimethyl sulfate.
Competing O-methylation.Use a stronger base to fully deprotonate the nitrogen. A polar aprotic solvent like DMF can also favor N-alkylation.
Presence of unreacted starting material Insufficient amount of methylating agent or base.Use a slight excess of the methylating agent and ensure at least one equivalent of a strong base is used.
Difficult separation of N- and O-methylated products Similar chromatographic behavior.Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, converting the products to derivatives can aid in separation.

Experimental Protocols

A proposed synthetic route for this compound is outlined below.

Step 1: Synthesis of 6-bromoisoquinolin-1(2H)-one
Step 2: N-methylation of 6-bromoisoquinolin-1(2H)-one

A general procedure for the N-methylation of a similar heterocyclic system, a quinolone, can be adapted.[2]

Reagents and Conditions:

Reagent/SolventMolar Ratio (to starting material)Conditions
6-bromoisoquinolin-1(2H)-one1-
Methylating Agent (e.g., Methyl Iodide or Dimethyl Sulfate)1.1 - 1.5-
Base (e.g., NaH, K₂CO₃)1.1 - 1.5-
Solvent (e.g., DMF, Acetone)-Room temperature to reflux, monitored by TLC

Procedure:

  • To a solution of 6-bromoisoquinolin-1(2H)-one in a suitable anhydrous solvent (e.g., DMF), add the base portion-wise at 0 °C.

  • Stir the mixture at room temperature for a short period to ensure deprotonation.

  • Add the methylating agent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or heat to reflux, and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathway and a troubleshooting decision tree.

G cluster_0 Step 1: Synthesis of 6-bromoisoquinolin-1(2H)-one cluster_1 Step 2: N-methylation 4-Bromophenylacetic acid 4-Bromophenylacetic acid Intermediate Amide Intermediate Amide 4-Bromophenylacetic acid->Intermediate Amide Amidation 6-bromoisoquinolin-1(2H)-one 6-bromoisoquinolin-1(2H)-one Intermediate Amide->6-bromoisoquinolin-1(2H)-one Cyclization This compound This compound 6-bromoisoquinolin-1(2H)-one->this compound Methylation (e.g., CH3I, Base)

Caption: Proposed two-step synthesis of this compound.

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Products Side Products Low Yield->Side Products Purification Issues Purification Issues Low Yield->Purification Issues Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Optimize Conditions Optimize Conditions Side Products->Optimize Conditions Recrystallize/New Eluent Recrystallize/New Eluent Purification Issues->Recrystallize/New Eluent

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: 6-Bromo-2-methylisoquinolin-1(2H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 6-Bromo-2-methylisoquinolin-1(2H)-one. The guidance is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: Given its structure as an aryl bromide, the most common reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are versatile for creating a diverse range of derivatives for research and drug development.

Q2: What are the typical byproducts I should expect in a Suzuki-Miyaura coupling reaction with this compound?

A2: In Suzuki-Miyaura coupling reactions, two main byproducts are frequently observed:

  • Homocoupling Product: This is a biaryl compound formed from the coupling of two molecules of the boronic acid reagent. Its formation is often promoted by the presence of oxygen.

  • Protodeboronation Product: This results from the cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond. This consumes the boronic acid and reduces the yield of the desired product.

Q3: I am seeing a significant amount of debrominated starting material, 2-methylisoquinolin-1(2H)-one, in my reaction mixture. What is causing this?

A3: The formation of 2-methylisoquinolin-1(2H)-one is a result of a side reaction called hydrodehalogenation. This is a common byproduct in palladium-catalyzed reactions and can occur in both Suzuki and Buchwald-Hartwig reactions. It involves the replacement of the bromine atom with a hydrogen atom. The source of the hydrogen can be from the solvent, reagents, or moisture in the reaction.

Q4: In my Buchwald-Hartwig amination, I am observing a byproduct with a mass corresponding to a biaryl amine. What is this and how can I minimize it?

A4: The formation of a biaryl amine byproduct can occur in Buchwald-Hartwig aminations. This happens when the desired amine product couples with another molecule of the aryl bromide starting material. Optimizing the reaction stoichiometry, catalyst, and ligand can help to minimize the formation of this byproduct.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Reaction temperature is too low. 4. Deactivation of the catalyst.1. Ensure the palladium catalyst is active and properly handled under an inert atmosphere. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). 3. Gradually increase the reaction temperature. 4. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.
Significant formation of boronic acid homocoupling byproduct 1. Presence of oxygen in the reaction. 2. Suboptimal catalyst/ligand system. 3. Slow transmetalation step.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., Argon or Nitrogen). 2. Screen different palladium catalysts and phosphine ligands. 3. Increase the reaction temperature to facilitate transmetalation.
Formation of 2-methylisoquinolin-1(2H)-one (hydrodehalogenation) 1. Presence of a hydrogen source (e.g., water, protic solvent). 2. Certain phosphine ligands can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress this pathway.
Buchwald-Hartwig Amination Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired product 1. Inactive catalyst. 2. Inappropriate base for the specific amine. 3. Sterically hindered amine or aryl halide.1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required. Screen different bases. 3. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) and consider higher reaction temperatures.
Significant formation of 2-methylisoquinolin-1(2H)-one (hydrodehalogenation) 1. The amine substrate can act as a hydrogen donor. 2. Reaction conditions favor β-hydride elimination from the palladium intermediate.1. This is a common side reaction.[2] Careful selection of the ligand and base can help minimize it.[3] 2. Screen different ligands and bases to find conditions that favor reductive elimination over β-hydride elimination.
Formation of biaryl amine byproducts The desired product reacts further with the starting aryl bromide.1. Adjust the stoichiometry to use a slight excess of the amine. 2. Lower the reaction temperature once the starting material is consumed to prevent further reaction of the product.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A representative procedure for the Suzuki-Miyaura coupling of a bromo-isoquinolinone derivative is as follows (note: this is a general protocol and may require optimization for this compound).[4][5]

  • Reaction Setup: In a dry flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of a bromo-isoquinoline derivative (note: this is a general protocol and may require optimization for this compound).[3][6]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the mixture with stirring at 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Byproducts pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation hydrodehalogenation Ar-H (Hydrodehalogenation) oa_complex->hydrodehalogenation Side Reaction trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product homocoupling Ar'-Ar' (Homocoupling) protodeboronation Ar'-H (Protodeboronation) arbr Ar-Br arbr->oa_complex ar_boronic Ar'-B(OR)₂ ar_boronic->oa_complex ar_boronic->homocoupling Side Reaction ar_boronic->protodeboronation Side Reaction base Base base->oa_complex h_source [H] Source h_source->oa_complex h_source->protodeboronation

Caption: Suzuki-Miyaura cycle with hydrodehalogenation and homocoupling side reactions.

Buchwald-Hartwig Amination Catalytic Cycle and Common Side Reactions

Buchwald_Hartwig_Byproducts pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)L₂(NR₁R₂) oa_complex->amido_complex Amine Coordination & Deprotonation hydrodehalogenation Ar-H (Hydrodehalogenation) oa_complex->hydrodehalogenation Side Reaction amido_complex->pd0 Reductive Elimination product Ar-NR₁R₂ (Desired Product) amido_complex->product biaryl_amine Ar-N(R₁)-Ar (Biaryl Amine) product->biaryl_amine Further Reaction arbr Ar-Br arbr->oa_complex arbr->biaryl_amine amine HNR₁R₂ amine->oa_complex base Base base->oa_complex h_source [H] Source h_source->oa_complex Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reactants: - this compound - Coupling Partner - Base, Catalyst, Ligand glassware Prepare Dry Glassware Under Inert Atmosphere solvents Degas Solvents setup Combine Reagents and Solvents solvents->setup heat Heat to Reaction Temperature with Stirring setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Technical Support Center: Suzuki Coupling of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 6-Bromo-2-methylisoquinolin-1(2H)-one. The following sections provide troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction failing or giving a low yield with this compound?

A1: Low yields or reaction failure with this substrate can stem from several factors. The nitrogen atom in the isoquinolinone ring can coordinate to the palladium catalyst, potentially hindering its activity. Additionally, general issues common to Suzuki couplings can be the cause.[1]

Common causes for low yield include:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction.[2][3] Ensure your catalyst is from a reliable source and stored under inert conditions.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[4] For challenging heteroaromatic substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often more effective than standard ligands like PPh₃.[1][5][6]

  • Suboptimal Base or Solvent: The choice of base and solvent system is crucial and often interdependent. The base's strength and solubility can significantly impact the reaction rate.[7][8] A common issue is poor solubility of the reactants or base in the chosen solvent.

  • Side Reactions: Competing side reactions such as protodeboronation (decomposition of the boronic acid) or homocoupling can consume starting materials and reduce the yield of the desired product.[2][9]

Q2: I'm observing a significant amount of boronic acid homocoupling. What's causing this and how can I minimize it?

A2: Homocoupling of the boronic acid partner is a common side reaction that forms a symmetrical biaryl, consuming your starting material and complicating purification.[3]

This is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[3][10]

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can react directly with the boronic acid to generate the homocoupled product and the active Pd(0) species.[2][3] While this initiates the catalytic cycle, it can be a significant pathway if the subsequent cross-coupling steps are slow.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[10][11] This is the most critical step to prevent oxygen-mediated homocoupling.

  • Use Pd(0) Catalysts or Precatalysts: Using a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst designed for clean generation of Pd(0) can reduce the initial Pd(II)-mediated homocoupling.[2][3]

  • Optimize Reaction Conditions: Increasing the rate of the desired cross-coupling reaction can outcompete the homocoupling side reaction. This can sometimes be achieved by moderately increasing the temperature or changing the ligand to accelerate the transmetalation step.[1]

Q3: My boronic acid seems to be decomposing (protodeboronation). How can I prevent this?

A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, where a proton replaces the boron moiety, effectively destroying your boronic acid coupling partner.[9] This is a frequent issue, especially with heteroaryl boronic acids.[2]

Causes and Mitigation Strategies:

  • Presence of Water/Protic Sources: The reaction is a protonolysis, often facilitated by water in the reaction mixture.[9] While many Suzuki protocols use aqueous bases, excessive water can be detrimental. Ensure you are using anhydrous solvents if the protocol calls for it.

  • Base-Catalyzed Decomposition: The base, essential for the reaction, can also promote protodeboronation.[12] If you suspect this is an issue, consider screening milder bases (e.g., K₃PO₄, K₂CO₃, CsF) or using a non-aqueous base/solvent system.[8][13]

  • Slow Catalytic Turnover: If the desired Suzuki coupling is slow, the boronic acid has more time to decompose.[14] Using a more active catalyst/ligand system that accelerates the catalytic cycle is a key strategy to minimize this side reaction.[9]

  • Use Boronic Esters or Organotrifluoroborates: Boronic esters, such as pinacol esters (Bpin), or potassium organotrifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.[9][15] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[16][17]

Q4: My reaction mixture turns black. What does this mean and what should I do?

A4: The formation of a black precipitate, known as palladium black, indicates the decomposition of the soluble palladium catalyst into insoluble palladium metal (Pd(0)).[1] This is a sign of catalyst deactivation and will likely lead to a low or incomplete conversion.

Common Causes and Solutions:

  • Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) species in the catalytic cycle.[4] If there isn't enough ligand, or if the ligand itself decomposes, the palladium will agglomerate and precipitate. Consider increasing the ligand-to-palladium ratio slightly (e.g., from 2:1 to 4:1 for a Pd(II) source).

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[1] Try lowering the reaction temperature. If the reaction is too slow at lower temperatures, a more active (and often more stable) catalyst system is needed.

  • Use of Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., Buchwald or CataCXium ligands) are designed to be more robust and form more stable palladium complexes that are less prone to decomposition.[5][6][18]

Data Presentation: Condition Screening

Optimizing a Suzuki coupling often requires screening several parameters. The following table provides a starting point for catalyst, ligand, base, and solvent combinations based on conditions commonly successful for heteroaryl bromides.

Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)Notes
Pd(OAc)₂ (2%)SPhos (4%)K₂CO₃ (2.0)1,4-Dioxane / H₂O (5:1)100Good-ExcellentA robust starting point for many heteroaryl bromides.[5][6]
Pd₂(dba)₃ (1.5%)XPhos (3.5%)K₃PO₄ (2.0)2-MeTHF90Good-ExcellentOften effective for preventing base-sensitive side reactions.[18]
Pd(dppf)Cl₂ (3%)-Na₂CO₃ (2.0)DME / H₂O (4:1)85Moderate-GoodA classic, reliable system, though may be less active for challenging substrates.[19][20]
Pd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Toluene / EtOH / H₂O (4:1:1)90VariableProne to lower yields with this substrate type; catalyst can be less stable.[21][22]

Note: Yields are representative estimates for challenging couplings and will vary based on the specific boronic acid partner.

Experimental Protocols

This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 5:1 ratio)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed.[23]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 equiv). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/water) via syringe. The solvent should be degassed beforehand by bubbling with argon for at least 20 minutes.[24]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.[24]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[23][24]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as Ethyl Acetate (EtOAc) and water. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.[24]

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][23]

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and addressing common issues encountered during the Suzuki coupling reaction.

Troubleshooting_Workflow start_node Reaction Start: Low/No Conversion? check_sm Check Starting Materials (Purity, Stability) start_node->check_sm Yes side_products Side Products Observed? start_node->side_products No check_conditions Review Reaction Conditions (Temp, Time, Degassing) check_sm->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) check_conditions->optimize_catalyst homocoupling Homocoupling (Boronic Acid Dimer) side_products->homocoupling Yes deboronation Protodeboronation (Loss of Boronic Acid) side_products->deboronation Yes catalyst_death Catalyst Decomposition? (Mixture turns black) side_products->catalyst_death Yes side_products->optimize_catalyst No improve_degassing Improve Degassing (Sparge, F-P-T) homocoupling->improve_degassing use_ester Use Boronic Ester (Bpin) or Trifluoroborate deboronation->use_ester change_ligand Use Bulky/Stable Ligand (e.g., Buchwald type) catalyst_death->change_ligand optimize_base Optimize Base/Solvent optimize_catalyst->optimize_base end_node Successful Coupling optimize_base->end_node improve_degassing->optimize_catalyst use_ester->optimize_base change_ligand->optimize_catalyst Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product r1x R¹-X (Aryl Halide) r1x->pd2_add boronic R²-B(OR)₂ boronic->pd2_trans base Base (e.g., OH⁻) base->pd2_trans Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling boronic_acid R-B(OH)₂ deboronated_product R-H boronic_acid->deboronated_product proton_source H⁺ Source (e.g., H₂O) proton_source->deboronated_product two_boronic 2 x R-B(OH)₂ homocoupled_product R-R two_boronic->homocoupled_product pd_catalyst Pd Catalyst + O₂ pd_catalyst->homocoupled_product

References

Technical Support Center: Purification of 6-Bromo-2-methylisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Bromo-2-methylisoquinolin-1(2H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this class of compounds.

Troubleshooting Guides

The synthesis of this compound derivatives can often result in a mixture of the desired product, unreacted starting materials, and various byproducts.[1] Effective purification is therefore a critical step to isolate the target compound with high purity for subsequent applications. Below is a troubleshooting guide to address common challenges.

Table 1: Troubleshooting Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Low Recovery After Column Chromatography Compound instability on silica gel: The compound may be degrading on the acidic silica gel.- Test for compound stability on a TLC plate by letting a spot sit for an extended period before eluting. - If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][3][4] - A short plug of silica can also be used to remove baseline impurities without a full column.[3][2][3][4]
Inappropriate solvent system: The chosen eluent may be too polar, causing the compound to elute too quickly with impurities, or too non-polar, resulting in the compound not eluting at all.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the target compound. - If the compound is very nonpolar, a high Rf might be acceptable for an easy separation.[3][3]
Poor sample loading: Improper sample loading can lead to band broadening and poor separation.- Dissolve the crude product in a minimal amount of solvent before loading. - For compounds with poor solubility in the eluent, use the "dry loading" method by adsorbing the sample onto a small amount of silica gel.[1][2][5][1][2][5]
Co-elution of Impurities Similar polarity of product and impurity: Isomeric byproducts or structurally related impurities may have similar polarities to the desired compound.- Employ a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution.[1][6] - Consider a different stationary phase or solvent system to alter the selectivity of the separation.[4][1][4][6]
Overloading the column: Exceeding the capacity of the stationary phase can lead to peak tailing and overlap.- Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Product "Oiling Out" During Recrystallization Solvent boiling point is higher than the product's melting point: The solid may be melting in the hot solvent instead of dissolving.- Choose a recrystallization solvent with a boiling point lower than the melting point of your compound.[7][7]
Solution cooled too quickly: Rapid cooling can lead to supersaturation and precipitation of an oil rather than formation of crystals.- Allow the solution to cool slowly to room temperature, and then transfer to an ice bath to maximize crystal formation.[7][8][7][8]
Colored Impurities in Final Product Presence of highly conjugated byproducts or degradation products. - Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities.[9] - Be cautious not to add too much charcoal as it can also adsorb the desired product.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

Common impurities can include unreacted starting materials such as 4-bromoaniline derivatives, isomeric byproducts (e.g., other positional isomers formed during synthesis), and degradation products resulting from harsh reaction conditions.[6] Dehalogenated analogs are also a possibility.[4]

Q2: How do I choose the best solvent system for column chromatography?

The ideal solvent system should provide a good separation between your target compound and any impurities on a TLC plate. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[10] The goal is to find a solvent ratio that gives your product an Rf value between 0.2 and 0.3, which generally leads to a good separation on a column.[3]

Q3: My compound is a solid. Is recrystallization a better purification method than column chromatography?

Recrystallization is an excellent and often preferred method for purifying solid compounds, as it can be more efficient and yield a highly pure crystalline product.[9] However, its success depends on finding a suitable solvent in which the compound is soluble when hot but insoluble when cold.[7][11] If your crude product contains a large number of impurities or impurities with similar solubility profiles to your product, column chromatography followed by recrystallization may be the most effective approach.

Q4: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting non-volatile impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the compound and the presence of any impurities.[6] For volatile impurities and residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[6]

Q5: What should I do if my compound is not stable on silica gel?

If you observe degradation of your compound on a silica gel TLC plate (e.g., streaking or the appearance of new spots over time), you should avoid using silica gel for column chromatography.[3][4] Alternative stationary phases like neutral alumina or Florisil can be used.[3] Another approach is to "deactivate" the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base like triethylamine (e.g., 0.1-1%).[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound derivatives using flash column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Appropriate solvents for the mobile phase (e.g., hexane and ethyl acetate)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Solvent System Selection: Determine the optimal solvent system by running TLC plates with different ratios of a non-polar and a polar solvent. The ideal system will give the target compound an Rf of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[5] Carefully apply the solution to the top of the column.

    • Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.[1][5] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the determined mobile phase, starting with a less polar composition if a gradient is used.

    • Collect fractions in separate test tubes.

    • Monitor the elution of the product by TLC, visualizing the spots under a UV lamp.[1]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.[1]

    • Determine the yield and assess the purity using an appropriate analytical method like HPLC or NMR.[1][6]

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid this compound derivative by recrystallization.

Materials:

  • Crude solid product

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[7][11] Test small amounts of the crude product in various solvents to find a suitable one.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.[8][9] Add more solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance.[7][8]

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[9]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any surface impurities.[7][9]

  • Drying:

    • Keep the vacuum on for a few minutes to pull air through the crystals and help them dry.[9]

    • For complete drying, the crystals can be left in the Buchner funnel under vacuum or transferred to a watch glass to air dry.[9]

    • Assess the purity of the recrystallized product by measuring its melting point and using analytical techniques.[7]

Visualizations

TroubleshootingWorkflow start Impure Product check_solubility Assess Solubility for Recrystallization start->check_solubility is_soluble Suitable Solvent Found? check_solubility->is_soluble recrystallize Perform Recrystallization is_soluble->recrystallize Yes column_chrom Perform Column Chromatography is_soluble->column_chrom No pure_solid Pure Crystalline Product recrystallize->pure_solid check_stability Check Stability on Silica TLC column_chrom->check_stability is_stable Stable on Silica? check_stability->is_stable silica_column Use Silica Gel Column is_stable->silica_column Yes alt_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) is_stable->alt_stationary_phase No optimize_solvent Optimize Solvent System via TLC silica_column->optimize_solvent alt_stationary_phase->optimize_solvent run_column Run Column & Collect Fractions optimize_solvent->run_column check_fractions Analyze Fractions (TLC/HPLC) run_column->check_fractions combine_pure Combine Pure Fractions & Evaporate check_fractions->combine_pure pure_oil_solid Pure Product (Oil or Solid) combine_pure->pure_oil_solid

Caption: A workflow for troubleshooting the purification of organic compounds.

This technical support guide provides a starting point for addressing the challenges in the purification of this compound derivatives. The principles and protocols outlined here can be adapted to specific derivatives and purification challenges.

References

Stability issues of 6-Bromo-2-methylisoquinolin-1(2H)-one under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2-methylisoquinolin-1(2H)-one. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may arise during synthetic reactions involving this reagent. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental considerations.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low yield and a significant amount of a debrominated side product. What is causing this?

A1: The formation of 2-methylisoquinolin-1(2H)-one as a byproduct in your Suzuki-Miyaura coupling is likely due to a common side reaction known as reductive dehalogenation.[1] This can occur when the palladium catalyst reacts with a hydride source in the reaction mixture, leading to the replacement of the bromine atom with hydrogen.

Troubleshooting Steps:

  • Choice of Base and Solvent: The selection of base and solvent can influence the rate of dehalogenation. Amines and alcohols, for instance, can sometimes act as hydride donors.[1] Consider screening alternative bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄), which are commonly used in Suzuki couplings.[2]

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. A less sterically hindered ligand might sometimes contribute to dehalogenation.[3] Consider using a bulkier, electron-rich phosphine ligand which can favor the desired cross-coupling pathway.

  • Reaction Temperature: Higher reaction temperatures can sometimes promote side reactions. If feasible for your specific coupling partners, try lowering the reaction temperature.

  • Water Content: While Suzuki reactions often tolerate or even require a small amount of water, excessive water can sometimes contribute to side reactions. Ensure your solvents are appropriately dried if you suspect this is an issue.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing incomplete conversion and the formation of byproducts. What are the potential stability issues?

A2: Similar to Suzuki coupling, reductive dehalogenation can be a significant side reaction in Buchwald-Hartwig aminations, leading to the formation of 2-methylisoquinolin-1(2H)-one.[3][4] Additionally, the choice of base is critical and can affect the stability of the starting material and intermediates.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates prone to decomposition, a weaker base like cesium carbonate (Cs₂CO₃) might be a better choice.[5] The choice of base is highly substrate-dependent.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig aminations as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Reaction Temperature: High temperatures can lead to degradation. If the reaction is sluggish, consider screening different catalyst/ligand combinations before significantly increasing the temperature.

Q3: Is this compound stable to acidic or strongly basic conditions?

A3: The lactam functionality in this compound can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. While generally stable under the basic conditions of many cross-coupling reactions, prolonged exposure to strong aqueous bases or acids can lead to the opening of the isoquinolinone ring. Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides.[6]

Considerations:

  • Aqueous Workup: During aqueous workup, avoid prolonged contact with strong acids or bases.

  • Reaction Conditions: For reactions requiring strongly acidic or basic conditions, it is advisable to perform a small-scale stability test of this compound under the proposed reaction conditions before proceeding with a larger scale reaction.

Data Presentation

Table 1: General Troubleshooting for Suzuki-Miyaura Coupling Side Reactions

IssuePotential CauseSuggested Solution
Low YieldInactive catalyst, poor quality reagents, incorrect base.Use fresh catalyst, ensure anhydrous and anaerobic conditions, screen different bases (e.g., Cs₂CO₃, K₃PO₄).
Reductive DehalogenationHydride transfer from solvent or base.Lower reaction temperature, use a less sterically hindered ligand, change solvent or base.[1][3]
Homocoupling of Boronic AcidOxidative conditions, incorrect base.Ensure inert atmosphere, screen different bases.

Table 2: General Troubleshooting for Buchwald-Hartwig Amination Side Reactions

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalyst, poor quality reagents, incorrect base.Ensure anhydrous and anaerobic conditions, use fresh reagents, screen bases (e.g., NaOtBu, Cs₂CO₃, LiHMDS).[3]
Reductive DehalogenationUnproductive side reaction of the palladium intermediate.Lower reaction temperature, use a less sterically hindered ligand.[3][4]
Reaction at other positionsFor substrates with multiple reactive sites.Consider protecting groups if necessary to ensure regioselectivity.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general guideline; specific conditions will need to be optimized for your particular substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general guideline; specific conditions will need to be optimized for your particular substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture (typically 90-110 °C). Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_start Reactants: This compound Boronic Acid Base (e.g., Cs2CO3) s_react Reaction: 80-100 °C s_start->s_react s_cat Catalyst: Pd(PPh3)4 s_cat->s_react s_solv Solvent: Dioxane/Water s_solv->s_react s_workup Aqueous Workup s_react->s_workup s_purify Purification s_workup->s_purify s_prod 6-Aryl-2-methylisoquinolin-1(2H)-one s_purify->s_prod b_start Reactants: This compound Amine Base (e.g., NaOtBu) b_react Reaction: 90-110 °C b_start->b_react b_cat Catalyst/Ligand: Pd2(dba)3 / Xantphos b_cat->b_react b_solv Solvent: Toluene b_solv->b_react b_workup Aqueous Workup b_react->b_workup b_purify Purification b_workup->b_purify b_prod 6-Amino-2-methylisoquinolin-1(2H)-one b_purify->b_prod

Caption: General experimental workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

degradation_pathway start This compound (Ar-Br) pd_intermediate Ar-Pd(II)(Br)Ln start->pd_intermediate Oxidative Addition pd0 Pd(0)Ln pd0->pd_intermediate desired_product Desired Product (Ar-Nu) pd_intermediate->desired_product Transmetalation & Reductive Elimination pd_hydride Ar-Pd(II)(H)Ln pd_intermediate->pd_hydride Hydride Transfer side_product Side Product: 2-methylisoquinolin-1(2H)-one (Ar-H) nucleophile Nucleophile (e.g., R-B(OH)2 or R2NH) nucleophile->desired_product hydride Hydride Source (e.g., Solvent, Base) hydride->pd_hydride pd_hydride->side_product Reductive Elimination

Caption: Competing pathways: desired cross-coupling vs. reductive dehalogenation.

References

Preventing dehalogenation of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 6-Bromo-2-methylisoquinolin-1(2H)-one during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 2-methylisoquinolin-1(2H)-one as a byproduct, which reduces the yield of the desired product and complicates the purification process.

Q2: What are the common causes of dehalogenation in cross-coupling reactions?

A2: Dehalogenation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is often attributed to the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from various sources within the reaction mixture, including:

  • Solvents: Protic solvents like alcohols can act as hydride sources.

  • Bases: Certain bases, particularly strong ones like alkoxides, can promote the formation of Pd-H species.

  • Water: The presence of excess water can contribute to dehalogenation.

  • Ligands: Some phosphine ligands can undergo degradation pathways that generate hydride species.

  • Starting Materials: Impurities in the starting materials or reagents can also be a source of hydrides.

Q3: Are N-heterocycles like this compound particularly prone to dehalogenation?

A3: Yes, N-heterocyclic halides can be more susceptible to dehalogenation. The nitrogen atom in the ring can coordinate to the palladium catalyst, influencing the electronic properties of the substrate and potentially favoring the dehalogenation pathway.

Troubleshooting Guide: Minimizing Dehalogenation

This guide provides a systematic approach to troubleshoot and minimize dehalogenation during cross-coupling reactions involving this compound.

Problem: Significant formation of the dehalogenated byproduct, 2-methylisoquinolin-1(2H)-one.

Below is a decision-making workflow to guide your optimization efforts.

Dehalogenation_Troubleshooting cluster_ligand Ligand Strategies cluster_base Base Strategies cluster_solvent Solvent Strategies cluster_temp Temperature Strategies start High Dehalogenation Observed ligand Step 1: Optimize Ligand start->ligand base Step 2: Modify Base ligand->base If dehalogenation persists ligand_1 Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) ligand_2 Consider N-heterocyclic carbene (NHC) ligands solvent Step 3: Change Solvent base->solvent If dehalogenation persists base_1 Switch to a weaker base (e.g., K2CO3, Cs2CO3, K3PO4) base_2 Avoid strong alkoxide bases temp Step 4: Adjust Temperature solvent->temp If dehalogenation persists solvent_1 Use aprotic solvents (e.g., dioxane, toluene, THF) solvent_2 Minimize water content end Dehalogenation Minimized temp->end Successful Optimization temp_1 Lower the reaction temperature temp_2 Monitor reaction closely to avoid prolonged heating

Caption: Troubleshooting workflow for minimizing dehalogenation.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of cross-coupling products and the extent of dehalogenation for substrates similar to this compound.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling

LigandSubstrateProduct Yield (%)Dehalogenation (%)
PPh₃4-Bromotoluene7515
P(t-Bu)₃4-Bromotoluene95<5
SPhos2-Chloropyridine92<2
Xantphos4-Bromoanisole888
Note: This data is illustrative and compiled from general trends reported in the literature.

Table 2: Effect of Base on Suzuki-Miyaura Coupling

BaseSubstrateProduct Yield (%)Dehalogenation (%)
NaOH4-Bromoanisole6030
K₂CO₃4-Bromoanisole8510
K₃PO₄4-Bromoanisole92<5
Cs₂CO₃2-Bromopyridine90<3
Note: This data is illustrative and compiled from general trends reported in the literature.

Table 3: Effect of Solvent on Suzuki-Miyaura Coupling

SolventSubstrateProduct Yield (%)Dehalogenation (%)
Dioxane/H₂O (4:1)4-Bromotoluene8012
Toluene/H₂O (10:1)4-Bromotoluene905
THF2-Bromopyridine887
DMF4-Bromoanisole7025
Note: This data is illustrative and compiled from general trends reported in the literature.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.

Suzuki_Workflow setup 1. Reaction Setup - Add this compound,  boronic acid, and base to a dry flask. inert 2. Inert Atmosphere - Seal the flask and purge with N2 or Ar. setup->inert reagents 3. Add Catalyst and Solvent - Add Pd catalyst, ligand, and degassed solvent. inert->reagents reaction 4. Reaction - Heat the mixture with vigorous stirring. - Monitor progress by TLC or LC-MS. reagents->reaction workup 5. Workup - Cool, dilute with organic solvent,  wash with water and brine. reaction->workup purify 6. Purification - Dry, concentrate, and purify by  column chromatography. workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand, followed by the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of an aryl bromide with an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-6 mol%)

  • Amine base/solvent (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous co-solvent (e.g., THF or DMF, optional)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous amine base (and co-solvent if used).

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Catalytic Cycles

The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the point where the dehalogenation side reaction can occur.

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add Ar-X ar_pd_x Ar-Pd(II)-X(L2) ox_add->ar_pd_x transmetal Transmetalation ar_pd_x->transmetal pd_h Pd-H Species ar_pd_x->pd_h Hydride Source ar_pd_ar Ar-Pd(II)-Ar'(L2) transmetal->ar_pd_ar ar_boronate Ar'-B(OR)3- ar_boronate->transmetal red_elim Reductive Elimination ar_pd_ar->red_elim red_elim->pd0 product Ar-Ar' red_elim->product dehalogenation Dehalogenation (Side Reaction) pd_h->dehalogenation

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Technical Support Center: Buchwald-Hartwig Amination of Bromo-isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of bromo-isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a bromo-isoquinoline is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in the Buchwald-Hartwig amination of bromo-isoquinolines can be attributed to several factors. The key parameters to investigate are the choice of phosphine ligand, the base, the palladium precursor, the solvent, and the reaction temperature. The electronic properties and steric hindrance of both the bromo-isoquinoline and the amine coupling partner also play a significant role. For instance, sterically hindered biarylphosphine ligands are often effective.[1] It is also crucial to ensure an inert atmosphere, as the active Pd(0) catalyst is sensitive to oxygen.

Q2: What are the most common side reactions observed in the Buchwald-Hartwig amination of bromo-isoquinolines?

A2: The most frequently encountered side reactions include:

  • Hydrodehalogenation: This is where the bromine atom on the isoquinoline ring is replaced by a hydrogen atom. This can be promoted by the presence of water or other protic sources that can generate palladium hydride species. Careful selection of a weaker or less sterically hindered base and optimizing the reaction temperature can help minimize this side reaction.

  • Biaryl Formation: This involves the homocoupling of the bromo-isoquinoline or a cross-coupling with the phosphine ligand, leading to the formation of biaryl or biarylphosphine impurities. This side reaction can be prevalent when using chiral primary amines.[2]

  • Catalyst Decomposition: The formation of palladium black indicates the decomposition of the active catalyst, which can halt the reaction. This can be caused by excessively high temperatures or the presence of impurities.

Q3: How do I choose the optimal phosphine ligand for my specific bromo-isoquinoline substrate?

A3: The choice of phosphine ligand is critical and often substrate-dependent. Bulky and electron-rich biaryl phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. For the amination of isoquinolin-3-amine with various substituted bromobenzenes, ligands such as JohnPhos and Xantphos have been shown to provide good to excellent yields. In a kiloscale synthesis of a 6-aminoisoquinoline derivative, BINAP was found to be an effective ligand.[2] A screening of different ligands is often the most effective approach to identify the optimal choice for a specific transformation.

Q4: Which base should I use for the amination of bromo-isoquinolines?

A4: The selection of the base is crucial and depends on the sensitivity of the functional groups on your substrates. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates. However, for base-sensitive substrates, such as 6-bromoisoquinoline-1-carbonitrile, a weaker inorganic base like cesium carbonate (Cs₂CO₃) is recommended to avoid degradation of the starting material.[2][3] The solubility of the base in the reaction solvent is also a key consideration.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor is of high quality and has been stored under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos, BINAP). The optimal ligand is highly substrate-dependent.
Suboptimal Base If using a weak base, consider switching to a stronger base like NaOtBu, provided your substrate is not base-sensitive. For sensitive substrates, ensure the weaker base (e.g., Cs₂CO₃, K₃PO₄) is finely powdered and well-stirred to maximize its surface area and reactivity.
Poor Solvent Choice Toluene and dioxane are common solvents. Ensure the solvent is anhydrous and degassed. If solubility is an issue, consider a co-solvent system.
Insufficient Temperature Gradually increase the reaction temperature in 10 °C increments. Most Buchwald-Hartwig aminations require heating (typically 80-110 °C).
Oxygen Contamination Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
Issue 2: Significant Side Product Formation
Side Product Potential Cause Mitigation Strategies
Hydrodehalogenation Presence of water or other protic impurities. Generation of palladium hydride species.Use rigorously dried and degassed solvents and reagents. Consider using a weaker or less hindered base. Lowering the reaction temperature may also be beneficial.
Biaryl Formation Favored with certain substrates, such as chiral primary amines.Optimize the stoichiometry of the amine. Screen different ligands and palladium precursors. In some cases, a change in solvent can influence the selectivity.

Quantitative Data Summary

The following tables provide a summary of yields for the Buchwald-Hartwig amination of various bromo-isoquinolines under different reaction conditions.

Table 1: Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol

Pd PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂BINAPCs₂CO₃THF651880--INVALID-LINK--[2]

Table 2: Buchwald-Hartwig Amination of Isoquinolin-3-amine with Substituted Bromobenzenes

Bromobenzene SubstituentLigandBaseSolventYield (%)Reference
4-ChloroJohnPhosCs₂CO₃Toluene71--INVALID-LINK--
3-ChloroJohnPhosCs₂CO₃Toluene81--INVALID-LINK--
4-BromoJohnPhosCs₂CO₃Toluene78--INVALID-LINK--
3-BromoJohnPhosCs₂CO₃Toluene85--INVALID-LINK--
2-BromoXantphosNaOtBuToluene65--INVALID-LINK--
4-NitroJohnPhosCs₂CO₃Toluene94--INVALID-LINK--
2-NitroXantphosNaOtBuToluene46--INVALID-LINK--
4-COOEtJohnPhosCs₂CO₃Toluene88--INVALID-LINK--
3-COOEtJohnPhosCs₂CO₃Toluene91--INVALID-LINK--
2-COOEtXantphosNaOtBuToluene55--INVALID-LINK--
2-CHOXantphosNaOtBuToluene62--INVALID-LINK--

Experimental Protocols

Protocol 1: Kiloscale Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile [2]

  • Reagents:

    • 6-Bromoisoquinoline-1-carbonitrile (1.0 equiv)

    • (S)-3-Amino-2-methylpropan-1-ol (1.2 equiv)

    • Pd(dba)₂ (0.01 equiv)

    • BINAP (0.015 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To an appropriately sized, oven-dried reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and inert gas inlet, add Pd(dba)₂, BINAP, and Cs₂CO₃ under a positive pressure of nitrogen or argon.

    • Add anhydrous THF to the reactor, followed by 6-bromoisoquinoline-1-carbonitrile and (S)-3-amino-2-methylpropan-1-ol.

    • Heat the reaction mixture to 65 °C and stir for 18 hours, monitoring the reaction progress by HPLC or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup to remove inorganic salts by partitioning between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Aryl Ar-Pd(II)(Br)L_n OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(Br)(R₂NH)L_n] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)L_n Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Check Inert Atmosphere and Reagent Purity Start->Check_Inert Screen_Ligand Screen Phosphine Ligands Check_Inert->Screen_Ligand Optimize_Base Optimize Base Screen_Ligand->Optimize_Base Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp Analyze_Side_Products Analyze for Side Products Optimize_Temp->Analyze_Side_Products Hydrodehalogenation Hydrodehalogenation Detected Analyze_Side_Products->Hydrodehalogenation Yes Biaryl_Formation Biaryl Formation Detected Analyze_Side_Products->Biaryl_Formation Yes Success Improved Yield Analyze_Side_Products->Success No Side Products, Yield Improved Modify_Conditions_Hydro Use Weaker Base, Lower Temperature Hydrodehalogenation->Modify_Conditions_Hydro Modify_Conditions_Biaryl Adjust Amine Stoichiometry, Screen Ligands/Solvents Biaryl_Formation->Modify_Conditions_Biaryl Modify_Conditions_Hydro->Success Modify_Conditions_Biaryl->Success

Caption: A troubleshooting workflow for low-yielding Buchwald-Hartwig aminations.

References

Technical Support Center: Improving Regioselectivity in Reactions with 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving regioselectivity in reactions involving 6-Bromo-2-methylisoquinolin-1(2H)-one. The guidance is designed to address specific experimental challenges and provide actionable solutions.

Troubleshooting Guide

This section addresses common issues encountered during the functionalization of this compound, focusing on achieving the desired regioselectivity.

Q1: My palladium-catalyzed cross-coupling reaction at the C-6 position is sluggish or provides low yields. What are the potential causes and solutions?

A1: Low reactivity in cross-coupling reactions at the C-6 position is a common hurdle. Several factors could be at play:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For Suzuki-Miyaura or Buchwald-Hartwig amination reactions, bulky, electron-rich phosphine ligands are often required to promote oxidative addition and reductive elimination.

  • Suboptimal Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. A screen of different bases may be necessary to find the optimal conditions for your specific substrate and coupling partner.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like dioxane, THF, or DMF are often effective.

Troubleshooting Steps:

  • Ensure Inert Conditions: Degas all solvents and use Schlenk techniques or a glovebox.

  • Screen Ligands: If using a standard ligand like PPh₃ yields poor results, consider more specialized ligands such as XPhos, SPhos, or dppf for improved activity.

  • Optimize the Base: Conduct small-scale test reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu).

  • Vary the Solvent: Test different anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF, DMF).

Q2: I am observing undesired C-H functionalization at the C-5 or C-7 position instead of, or in addition to, the expected reaction at the C-6 bromo position. How can I improve selectivity for the C-6 position?

A2: Competition between C-Br bond activation and C-H bond activation can lead to a mixture of products. The inherent reactivity of the C-H bonds on the isoquinolinone ring, particularly the C-5 position which is ortho to the carbonyl group, can lead to undesired side reactions under certain conditions.

Strategies to Favor C-6 Functionalization:

  • Choice of Catalyst: Standard palladium cross-coupling catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are generally selective for the C-Br bond over C-H bonds under typical Suzuki, Heck, or Sonogashira conditions. Avoid catalyst systems known for promoting C-H activation, such as those with highly electrophilic palladium centers or specific directing group-coordinating ligands, unless C-H activation is the desired outcome.

  • Reaction Conditions: C-H activation often requires higher temperatures and specific additives (e.g., oxidants, directing group auxiliaries). By maintaining milder reaction conditions (e.g., lower temperature, absence of strong oxidants), you can often favor the kinetically preferred C-Br activation pathway.

  • Ligand Selection: The choice of ligand can influence the selectivity. Less bulky ligands may favor the more accessible C-Br bond, while very bulky ligands might, in some cases, promote ortho C-H activation if other directing effects are at play.

Q3: In my attempt at a regioselective C-H functionalization at the C-5 position, I am getting a mixture of C-5 and C-7 substituted products. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in C-H functionalization reactions on the this compound scaffold can be challenging due to the presence of multiple potentially reactive C-H bonds. The electronic and steric environment of each position plays a key role. The C-5 position is activated by the ortho-directing effect of the carbonyl group. However, the C-7 position can also be reactive.

Improving C-5 Selectivity:

  • Directing Group Strategy: The endocyclic amide (carbonyl) group can act as a directing group, favoring functionalization at the ortho C-5 position.[1] Catalyst systems known to coordinate with carbonyl groups, such as certain Rh(III) or Ru(II) complexes, can enhance this effect.

  • Steric Hindrance: The steric environment around the C-7 position is generally less hindered than the C-5 position. However, the choice of a bulky catalyst or ligand can sometimes be used to favor the less hindered position. Conversely, a less bulky catalyst may be more likely to access the sterically more confined C-5 position when directed by the carbonyl.

  • Electronic Effects: The bromine at the C-6 position is an electron-withdrawing group, which can influence the electron density of the adjacent C-H bonds. This can make the C-5 and C-7 positions more susceptible to certain types of C-H activation.

  • Reaction Optimization: A thorough optimization of reaction parameters is crucial. This includes screening catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂, Ru(p-cymene)Cl₂]₂), ligands, solvents, and temperature. Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the bromine atom at the C-6 position of this compound in chemical reactions?

A1: The bromine atom at the C-6 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki-Miyaura, Heck, Sonogashira couplings) and carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the synthesis of a diverse range of derivatives.[3][4]

Q2: Which positions on the this compound ring are most susceptible to C-H activation?

A2: The C-5 and C-7 positions are generally the most susceptible to C-H activation. The C-5 position is electronically activated and sterically accessible, and the reaction can be directed by the adjacent carbonyl group. The C-7 position is also a potential site for functionalization, and the regioselectivity between C-5 and C-7 can be influenced by the choice of catalyst and reaction conditions.

Q3: How do steric and electronic factors influence the regioselectivity of reactions with this compound?

A3:

  • Electronic Effects: The isoquinolinone ring system has a specific electron distribution. The electron-withdrawing nature of the carbonyl group and the bromine atom can influence the reactivity of different positions. For electrophilic aromatic substitution-type C-H functionalization, the positions with higher electron density will be more reactive.

  • Steric Effects: The steric hindrance around a particular C-H bond can prevent a bulky catalyst from accessing it, thereby directing the reaction to a less hindered position.[2] For example, a bulky substituent at a neighboring position could block reaction at that site.

Q4: Can I achieve regioselective functionalization at the C-5 or C-7 position without reacting the C-6 bromine?

A4: Yes, this is possible by choosing a reaction that is selective for C-H activation over C-Br activation. This typically involves using specific transition metal catalysts (e.g., Rh, Ru, Ir) and conditions that are designed for C-H functionalization.[2] It is important to avoid palladium catalysts with ligands that are highly effective for C-Br oxidative addition if you wish to preserve the bromine atom for subsequent transformations.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-6 Position

This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Directed C-H Arylation at the C-5 Position

This protocol outlines a general approach for a directed C-H arylation, which may require significant optimization for this specific substrate.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylating agent (e.g., an aryl iodide or bromide, 2.0-3.0 equiv.), and an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂, 2.0 equiv.).

  • Catalyst and Additive Addition: Add the catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and any necessary additive (e.g., pivalic acid, 20-30 mol%).

  • Solvent Addition: Add a dry, degassed solvent (e.g., Toluene or DMF).

  • Reaction Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 100-140 °C for 12-48 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and perform an aqueous work-up.

  • Purification: Purify the desired product by column chromatography.

Data Presentation

Table 1: Illustrative Regioselectivity in Palladium-Catalyzed Reactions of this compound

EntryReaction TypeCatalyst/LigandBaseSolventTemp (°C)Time (h)Major ProductRegioisomeric Ratio (6-Subst. : 5-Subst.)Yield (%)
1Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O90126-Aryl>95:585
2HeckPd(OAc)₂/PPh₃Et₃NDMF100186-Vinyl>95:578
3SonogashiraPdCl₂(PPh₃)₂/CuIEt₃NTHF6066-Alkynyl>98:292
4C-H ArylationPd(OAc)₂K₂CO₃Toluene120245-Aryl10:9065

Note: The data in this table is illustrative and based on general principles of reactivity for similar compounds. Actual results may vary and require optimization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - this compound - Coupling Partner - Base inert Establish Inert Atmosphere (Ar/N2) start->inert add_catalyst Add Catalyst and Solvent inert->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end Isolated Product

Caption: A generalized experimental workflow for cross-coupling reactions.

regioselectivity_factors cluster_factors Factors Influencing Regioselectivity substrate This compound catalyst Catalyst System (Pd, Rh, Ru, etc.) substrate->catalyst ligand Ligand Properties (Sterics, Electronics) substrate->ligand directing_group Directing Group Effect (Carbonyl at C-1) substrate->directing_group conditions Reaction Conditions (Temp, Solvent, Additives) substrate->conditions outcome Reaction Outcome catalyst->outcome ligand->outcome directing_group->outcome conditions->outcome c6_subst C-6 Substitution (Cross-Coupling) outcome->c6_subst c5_subst C-5 Substitution (C-H Activation) outcome->c5_subst c7_subst C-7 Substitution (C-H Activation) outcome->c7_subst

Caption: Key factors influencing regioselectivity in reactions.

References

Managing impurities in the synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing impurities in the synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical two-step approach involves the initial synthesis of the precursor, 6-bromoisoquinolin-1(2H)-one, followed by N-methylation to yield the final product.

Q2: What are the typical starting materials for the synthesis of the 6-bromoisoquinolin-1(2H)-one precursor?

The synthesis of 6-bromoisoquinolin-1(2H)-one can be achieved from 5-bromo-1-indanone through a reaction with sodium azide and methanesulfonic acid in dichloromethane.[1] Another approach involves the cyclization of N-(4-bromobenzyl)-2,2-dimethoxyethanamine.[2]

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in the final product?

A combination of High-Performance Liquid Chromatography (HPLC) with a UV detector and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. HPLC is ideal for assessing purity and quantifying trace impurities, while NMR provides detailed structural information for unambiguous identification of the main product and any byproducts.[3]

Troubleshooting Guide

Issue 1: Low Yield of this compound during N-methylation.

  • Question: I am experiencing a low yield during the N-methylation of 6-bromoisoquinolin-1(2H)-one. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete deprotonation of the lactam: The nitrogen of the isoquinolinone needs to be sufficiently deprotonated to react with the methylating agent. Ensure you are using a strong enough base (e.g., sodium hydride) and an appropriate anhydrous solvent (e.g., DMF or THF).

    • Suboptimal reaction temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to degradation of the starting material or product. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration might improve the yield.

    • Moisture in the reaction: The presence of water can quench the base and hydrolyze the methylating agent. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

    • Choice of methylating agent: While iodomethane is commonly used, other methylating agents like dimethyl sulfate can be more reactive. However, they are also more toxic and should be handled with appropriate safety precautions.

Issue 2: Presence of Unreacted 6-bromoisoquinolin-1(2H)-one in the Final Product.

  • Question: My final product is contaminated with the starting material, 6-bromoisoquinolin-1(2H)-one. How can I drive the reaction to completion and effectively remove the unreacted starting material?

  • Answer:

    • Driving the reaction to completion:

      • Increase the equivalents of the base and methylating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) can help ensure complete conversion of the starting material.

      • Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is no longer detected.

    • Purification:

      • Column chromatography: Silica gel chromatography is a highly effective method for separating the more polar starting material from the less polar N-methylated product.[1] A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

      • Recrystallization: If a suitable solvent system is found, recrystallization can be a simple and efficient method for purification.

Issue 3: Formation of O-methylated Impurity.

  • Question: I have identified an impurity with the same mass as my product but with a different NMR spectrum. I suspect it is the O-methylated isomer, 1-methoxy-6-bromoisoquinoline. How can I minimize its formation?

  • Answer: The formation of the O-methylated impurity is a common side reaction in the alkylation of lactams.

    • Choice of base and solvent: The ratio of N- to O-alkylation can be influenced by the reaction conditions. Using a strong, non-coordinating base in a polar aprotic solvent like DMF or THF generally favors N-alkylation.

    • Temperature control: Running the reaction at a lower temperature can sometimes increase the selectivity for N-methylation.

    • Purification: The O-methylated isomer can often be separated from the desired N-methylated product by silica gel chromatography, as they typically have different polarities.

Issue 4: Multiple Unidentified Impurities in the Final Product.

  • Question: My HPLC and NMR analyses show several unidentified peaks. What are the likely sources of these impurities and how can I prevent them?

  • Answer: Multiple impurities can arise from various sources:

    • Impure starting materials: Ensure the purity of the 6-bromoisoquinolin-1(2H)-one precursor before proceeding with the N-methylation step.

    • Degradation: The isoquinolinone ring system can be susceptible to degradation under harsh reaction conditions (e.g., high temperatures or very strong bases). Consider using milder conditions.

    • Side reactions: Besides O-methylation, other side reactions might occur depending on the specific reagents and conditions used. A thorough characterization of the major impurities by LC-MS and 2D NMR can help elucidate their structures and understand their formation pathways.

    • Workup procedure: During the aqueous workup, pH changes can sometimes lead to the degradation of the product or impurities. Ensure a controlled and gentle workup process.

Quantitative Data Summary

Parameter6-bromoisoquinolin-1(2H)-oneThis compoundReference
Molecular Formula C₉H₆BrNOC₁₀H₈BrNO[4]
Molecular Weight 224.05 g/mol 238.08 g/mol [4]
Typical Purity (Commercial) Not specified~96%[5]
Potential Impurities Dibrominated species, unreacted starting materials from its own synthesis.6-bromoisoquinolin-1(2H)-one (unreacted starting material), 1-methoxy-6-bromoisoquinoline (O-methylated isomer), degradation products.Inferred from general chemical principles.

Experimental Protocols

Protocol 1: Synthesis of 6-bromoisoquinolin-1(2H)-one (Precursor)

This protocol is adapted from the synthesis of a similar compound, 6-bromo-3,4-dihydro-2H-isoquinolin-1-one.[1]

  • To a solution of 5-bromo-1-indanone (1 equivalent) in dichloromethane (DCM), add methanesulfonic acid (9-10 equivalents) at 0 °C under a nitrogen atmosphere.

  • Slowly add sodium azide (1.5-2 equivalents) in portions, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a 1.0 M aqueous sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to obtain 6-bromoisoquinolin-1(2H)-one.

Protocol 2: N-methylation of 6-bromoisoquinolin-1(2H)-one

This is a general protocol for N-methylation of lactams and should be optimized for the specific substrate.

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 6-bromoisoquinolin-1(2H)-one (1 equivalent) in anhydrous DMF dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add iodomethane (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or HPLC.

  • After completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 3: HPLC Analysis for Purity Assessment

This is a general HPLC method that can be adapted for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-methylation 5-bromo-1-indanone 5-bromo-1-indanone 6-bromoisoquinolin-1(2H)-one 6-bromoisoquinolin-1(2H)-one 5-bromo-1-indanone->6-bromoisoquinolin-1(2H)-one 1. NaN3, MsOH 2. DCM This compound This compound 6-bromoisoquinolin-1(2H)-one->this compound 1. NaH, DMF 2. CH3I

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity (TLC/NMR) start->check_sm check_conditions Review Reaction Conditions (Base, Solvent, Temp.) check_sm->check_conditions SM is Pure optimize_sm Purify Starting Material check_sm->optimize_sm SM is Impure check_workup Analyze Workup & Purification (pH, Extraction, Chromatography) check_conditions->check_workup Conditions are Optimal optimize_conditions Optimize Reaction Conditions (e.g., milder base, lower temp.) check_conditions->optimize_conditions Conditions are Suboptimal optimize_purification Optimize Purification Method (e.g., change solvent system) check_workup->optimize_purification Workup is Ineffective final_product Pure Product, Improved Yield check_workup->final_product Workup is Effective optimize_sm->check_conditions optimize_conditions->check_workup optimize_purification->final_product

Caption: Troubleshooting workflow for synthesis optimization.

Impurity_Formation 6-bromoisoquinolin-1(2H)-one 6-bromoisoquinolin-1(2H)-one product This compound (Desired Product) 6-bromoisoquinolin-1(2H)-one->product N-methylation (NaH, CH3I) impurity1 1-methoxy-6-bromoisoquinoline (O-methylation) 6-bromoisoquinolin-1(2H)-one->impurity1 Side Reaction impurity2 Unreacted 6-bromoisoquinolin-1(2H)-one 6-bromoisoquinolin-1(2H)-one->impurity2 Incomplete Reaction impurity3 Degradation Products product->impurity3 Harsh Conditions

Caption: Potential impurity formation pathways.

References

Validation & Comparative

A Comparative Guide to 6-Bromo-2-methylisoquinolin-1(2H)-one and its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, bromo-substituted isoquinolines serve as versatile intermediates for the construction of complex molecular architectures. Among these, 6-Bromo-2-methylisoquinolin-1(2H)-one is a key building block, offering a reactive handle for various cross-coupling reactions. This guide provides an objective comparison of the synthetic utility of this compound against its 5-bromo and 7-bromo isomers, with a focus on Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The information presented is a compilation of available experimental data and established principles of chemical reactivity.

Physicochemical Properties

The position of the bromine atom on the isoquinolinone core significantly influences the electronic properties and, consequently, the reactivity of the molecule in palladium-catalyzed cross-coupling reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Position of Bromine
This compoundC₁₀H₈BrNO238.086-position
5-Bromo-2-methylisoquinolin-1(2H)-oneC₁₀H₈BrNO238.085-position
7-Bromo-2-methylisoquinolin-1(2H)-oneC₁₀H₈BrNO238.087-position

Performance in Cross-Coupling Reactions

Direct comparative studies of these specific isomers under identical conditions are limited in the literature. The following tables summarize representative yields and conditions gleaned from studies on structurally similar bromo-isoquinolines and bromo-quinolines, providing a basis for comparison. The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is influenced by factors such as electron density at the carbon-bromine bond and steric hindrance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the bromo-isoquinolinone isomers is expected to follow the general trends of electrophilicity of the C-Br bond.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
6-Bromoisoquinoline-1-carbonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-1002-24~85[1]
3-Bromoquinoline3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (precatalyst)DBUTHF/H₂O11010 min82
8-Bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(dppf)Cl₂K₃PO₄THF/H₂O702078
5-Bromo-8-methoxy-2-methylquinolineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-100--
Heck Reaction

The Heck reaction allows for the arylation of alkenes. The success of this reaction is also dependent on the reactivity of the C-Br bond.

SubstrateAlkeneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
6-Bromonicotinonitrilen-Butyl acrylatePd(OAc)₂Et₃NNMP120-14016-24High
5-BromoindoleStyreneNa₂PdCl₄/SPhosNa₂CO₃MeCN/H₂O150 (MW)15 min>95
Aryl Bromide (general)Allylic alcoholPd(OAc)₂Et₃NCH₃CN-1-

Note: Specific yield data for the Heck reaction of this compound and its isomers is limited. The table shows conditions for similar heterocyclic bromides.

Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds, crucial in the synthesis of many biologically active molecules.

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂/BINAPCs₂CO₃THFelevated-80[2]
6-BromoquinolineVarious aminesPd₂(dba)₃/XantphosNaOtBuToluene90-11012-24High
7-Bromo-1-tetraloneAnilinePd(OAc)₂/BINAPCs₂CO₃Toluene100-11012-24~85-95[3]
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃/XantphosCs₂CO₃Toluene110--

Note: The table provides data for analogous bromo-heterocycles to infer the reactivity of the target isoquinolinones.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which can be adapted for this compound and its isomers. Optimization of reaction conditions is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the bromo-isoquinolinone (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[1]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 v/v).[1]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Heck Reaction
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the bromo-isoquinolinone (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%) if required.

  • Reagent Addition: Add a degassed solvent (e.g., DMF, NMP, or acetonitrile), the alkene (1.1-1.5 equiv), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 100-140 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the bromo-isoquinolinone (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).

  • Reagent Addition: Add the amine (1.1-1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: Seal the vessel and heat the mixture to the required temperature (typically 90-110 °C) for 12-24 hours, monitoring the reaction's progress.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the resulting residue by flash column chromatography.

Signaling Pathway and Workflow Diagrams

Isoquinolinone derivatives are known to be active in various signaling pathways, making them attractive scaffolds for drug discovery. For instance, they have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) and 3-phosphoinositide-dependent protein kinase-1 (PDK1).

G Comparative Synthetic Workflow for Bromo-Isoquinolinones cluster_start Starting Materials cluster_reactions Cross-Coupling Reactions cluster_products Product Scaffolds This compound This compound Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd cat, Base) This compound->Suzuki Heck Heck (Alkene, Pd cat, Base) This compound->Heck Buchwald Buchwald-Hartwig (Amine, Pd cat, Base) This compound->Buchwald 5-Bromo-2-methylisoquinolin-1(2H)-one 5-Bromo-2-methylisoquinolin-1(2H)-one 5-Bromo-2-methylisoquinolin-1(2H)-one->Suzuki 5-Bromo-2-methylisoquinolin-1(2H)-one->Heck 5-Bromo-2-methylisoquinolin-1(2H)-one->Buchwald 7-Bromo-2-methylisoquinolin-1(2H)-one 7-Bromo-2-methylisoquinolin-1(2H)-one 7-Bromo-2-methylisoquinolin-1(2H)-one->Suzuki 7-Bromo-2-methylisoquinolin-1(2H)-one->Heck 7-Bromo-2-methylisoquinolin-1(2H)-one->Buchwald Aryl_Substituted Aryl-Substituted Isoquinolinones Suzuki->Aryl_Substituted Alkenyl_Substituted Alkenyl-Substituted Isoquinolinones Heck->Alkenyl_Substituted Amino_Substituted Amino-Substituted Isoquinolinones Buchwald->Amino_Substituted

Caption: Synthetic routes from bromo-isoquinolinones.

G Generic Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PDK1 PDK1 Receptor_Tyrosine_Kinase->PDK1 Akt Akt PDK1->Akt P Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors P Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Isoquinolinone_Inhibitor Isoquinolinone Inhibitor Isoquinolinone_Inhibitor->PDK1

Caption: Inhibition of the PDK1 signaling pathway.

G Generic ROCK Inhibition Pathway Agonist Agonist GPCR GPCR Agonist->GPCR RhoA_GDP RhoA-GDP GPCR->RhoA_GDP GEF RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Myosin_Light_Chain Myosin Light Chain ROCK->Myosin_Light_Chain P Actin_Myosin_Contraction Actin-Myosin Contraction Myosin_Light_Chain->Actin_Myosin_Contraction Isoquinolinone_Inhibitor Isoquinolinone Inhibitor Isoquinolinone_Inhibitor->ROCK

Caption: Inhibition of the ROCK signaling pathway.

Conclusion

This compound and its isomers are valuable precursors in organic synthesis, providing access to a diverse range of substituted isoquinolinones. While direct comparative reactivity data is not extensively available, the established protocols for similar heterocyclic systems provide a strong foundation for their application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The position of the bromine atom is expected to influence reactivity, and careful optimization of reaction conditions is crucial for achieving high yields. The prevalence of the isoquinolinone scaffold in biologically active molecules, including kinase inhibitors, underscores the importance of these building blocks in modern drug discovery.

References

Reactivity Face-Off: 6-Bromo- vs. 6-Chloro-Isoquinolinones in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

For scientists engaged in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors, the isoquinolinone scaffold is a cornerstone of molecular design. The strategic functionalization of this core structure via palladium-catalyzed cross-coupling reactions is a critical step in generating diverse compound libraries for screening. A key consideration in this process is the choice of the halogen on the isoquinolinone backbone, as it significantly dictates the reaction's efficiency and required conditions. This guide provides an objective comparison of the reactivity of 6-bromo-isoquinolinones versus their 6-chloro counterparts in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Reactivity Principle: A Tale of Two Halogens

The established principle in palladium-catalyzed cross-coupling reactions is that the reactivity of aryl halides follows the order: I > Br > Cl > F. This trend is inversely proportional to the carbon-halogen bond dissociation energy. The weaker carbon-bromine (C-Br) bond is more readily cleaved by the palladium catalyst during the oxidative addition step—often the rate-determining step of the catalytic cycle—compared to the stronger carbon-chlorine (C-Cl) bond.

This fundamental difference in reactivity translates to more favorable reaction kinetics for 6-bromo-isoquinolinones. Consequently, these substrates typically require milder conditions, such as lower reaction temperatures, shorter reaction times, and can often be successful with less sophisticated catalyst systems. In contrast, the activation of the more robust C-Cl bond in 6-chloro-isoquinolinones generally necessitates more forcing conditions, including higher temperatures, longer reaction durations, and the use of specialized, electron-rich ligands to facilitate the oxidative addition.

Quantitative Reactivity Comparison

While direct side-by-side comparative studies on 6-bromo- and 6-chloro-isoquinolinone under identical cross-coupling conditions are not extensively available in the public literature, data from analogous N-heterocyclic systems, such as halopyrimidines, provides a clear illustration of the expected reactivity differences. The following table summarizes representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, highlighting the superior performance of bromo-substituted heterocycles over their chloro-analogues under similar conditions.

Cross-Coupling ReactionHeterocyclic Substrate (Position)HalogenCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura 2-HalopyridineChloroPd₂(dba)₃ / XPhosK₃PO₄Toluene1101875[1]
2-HalopyridineBromoPd₂(dba)₃ / XPhosK₃PO₄Toluene110495[1]
Buchwald-Hartwig 2-HalopyridineChloroPd₂(dba)₃ / RuPhosNaOtBuDioxane1002460[1]
2-HalopyridineBromoPd₂(dba)₃ / RuPhosNaOtBuDioxane80692[1]
Sonogashira 2-HalopyridineChloroPdCl₂(PPh₃)₂ / CuIEt₃NDMF1001255[1]
2-HalopyridineBromoPdCl₂(PPh₃)₂ / CuIEt₃NDMF60388[1]

This data is representative of the general reactivity trend and is based on halopyrimidines as a comparable N-heterocyclic system. Actual yields for 6-halo-isoquinolinones may vary and require optimization.[1]

Experimental Workflows and Catalytic Cycles

The successful execution of cross-coupling reactions hinges on a precise workflow that maintains an inert atmosphere to protect the palladium catalyst from deactivation. Below are diagrams illustrating a typical experimental workflow and the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalyst Addition & Reaction cluster_workup Workup & Purification A Combine Halo-isoquinolinone, Coupling Partner, & Base in Flask B Seal Flask and Purge with Inert Gas (Ar/N₂) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst & Ligand C->D E Heat to Desired Temperature with Stirring D->E F Monitor Reaction by TLC/LC-MS E->F G Cool to Room Temperature & Quench F->G Reaction Complete H Aqueous Workup (Extraction) G->H I Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide R-X PdII_boronate R-Pd(II)L₂-R' PdII_halide->PdII_boronate R'-B(OR)₃⁻ PdII_boronate->Pd0 R-R' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation reactants R-X boronic_acid R'-B(OH)₂ + Base product R-R' Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide R-X PdII_amido R-Pd(II)L₂(NR'R'') PdII_halide->PdII_amido HNR'R'' / Base PdII_amido->Pd0 R-NR'R'' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition amine_coordination Amine Coordination & Deprotonation reactants R-X amine HNR'R'' + Base product R-NR'R'' PARP_Signaling cluster_dna_damage Cellular Stress cluster_parp_activation PARP Activation cluster_downstream Downstream Effects DNA_Damage DNA Single-Strand Break PARP1_recruitment PARP-1 Recruitment and Activation DNA_Damage->PARP1_recruitment PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1_recruitment->PAR_synthesis Repair_recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR_synthesis->Repair_recruitment Minor Damage AIF_release Apoptosis Inducing Factor (AIF) Release from Mitochondria PAR_synthesis->AIF_release Extensive Damage DNA_Repair DNA Repair Repair_recruitment->DNA_Repair Apoptosis Apoptosis (Cell Death) AIF_release->Apoptosis Isoquinolinone Isoquinolinone PARP Inhibitor Isoquinolinone->PARP1_recruitment Inhibition

References

Biological Evaluation of 6-Bromo-2-methylisoquinolin-1(2H)-one Derivatives: A Comparative Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into bromo-substituted heterocyclic scaffolds for therapeutic applications, a comprehensive biological evaluation and comparative analysis of compounds specifically derived from 6-Bromo-2-methylisoquinolin-1(2H)-one remains limited in publicly available scientific literature. Research has predominantly focused on structurally related isoquinoline, quinoline, and quinazoline analogs, revealing significant potential in areas such as oncology and enzyme inhibition. This guide synthesizes the available information on these related compounds to provide a comparative perspective on the potential biological activities of this compound derivatives.

While direct experimental data for the target compound series is not available, the exploration of similar molecular frameworks offers valuable insights into their likely therapeutic applications and mechanisms of action.

Promising Avenues of Research from Related Scaffolds

Studies on analogous compounds, particularly those sharing the bromo-substituted heterocyclic core, suggest that derivatives of this compound could exhibit a range of biological activities. The bromine substituent is often explored for its ability to modulate the physicochemical properties of molecules, potentially enhancing cell permeability and target engagement.

Anticancer Activity

A significant body of research points to the anticancer potential of bromo-substituted heterocycles. For instance, derivatives of 6-bromoquinazoline have demonstrated notable cytotoxic effects against human breast (MCF-7) and colon (SW480) cancer cell lines. One such derivative, with a fluoro substitution at the meta position of a phenyl moiety, exhibited IC50 values ranging from 0.53 to 1.95 μM, proving more potent than the standard chemotherapeutic agent cisplatin in these assays.[1] The proposed mechanism for some of these quinazoline derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.[1]

Similarly, derivatives of 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole have shown strong cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cells.[2] Furthermore, studies on 3-Aminoisoquinolin-1(2H)-one derivatives have identified lead compounds with effective tumor cell growth inhibition across a broad panel of cancer cell lines.[3]

Enzyme Inhibition

The isoquinoline and related scaffolds are recognized as privileged structures in the design of enzyme inhibitors. The core structure of 6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one is noted as a key intermediate in the development of kinase inhibitors for cancer treatment, suggesting that modifications of this scaffold could lead to potent enzyme-targeted therapies.[4]

Research on 6-substituted indolylquinolinones has identified these compounds as potent inhibitors of Checkpoint Kinase 1 (Chek1), a critical enzyme in the DNA damage response pathway.[5] Inhibition of Chek1 can sensitize cancer cells to DNA-damaging agents, highlighting a potential application in combination cancer therapies. While specific IC50 values for a 6-bromo substituted indolylquinolinone were not detailed, it was noted as a key intermediate for developing more potent analogs.[5]

Moreover, bromo-isoquinolines are being investigated as potential Poly(ADP-ribose) polymerase (PARP) inhibitors.[6] PARP inhibitors are a class of targeted cancer drugs effective in tumors with DNA repair deficiencies.

Experimental Protocols from Analog Studies

Although specific protocols for the biological evaluation of this compound derivatives are not available, methodologies from studies on related compounds provide a clear framework for future research.

In Vitro Anticancer Activity Screening

A standard method to assess the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells and is widely used to determine cell viability and proliferation after treatment with test compounds.

Generalized MTT Assay Protocol:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, SW480, HCT-116) are cultured in an appropriate medium and seeded into 96-well plates at a specific density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.

Kinase Inhibition Assay

To evaluate the potential of these compounds as kinase inhibitors, in vitro kinase assays are employed.

Generalized Kinase Inhibition Assay Protocol:

  • Reaction Setup: The assay is typically performed in a multi-well plate format. Each reaction well contains the target kinase, a suitable substrate (often a peptide), and ATP.

  • Inhibitor Addition: The test compounds are added to the reaction wells at varying concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of remaining ATP).

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by plotting a dose-response curve.

Potential Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cell proliferation, survival, and DNA repair.

Potential Experimental Workflow for Biological Evaluation:

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay on various cancer cell lines) Purification->Anticancer Enzyme Enzyme Inhibition Assays (e.g., Kinase, PARP) Purification->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot for EGFR, Akt, Erk phosphorylation) Anticancer->Pathway Apoptosis Apoptosis Assays (e.g., Annexin V staining) Anticancer->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Anticancer->CellCycle SAR Structure-Activity Relationship (SAR) Studies Pathway->SAR Apoptosis->SAR CellCycle->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: A generalized workflow for the synthesis, biological evaluation, and lead optimization of novel therapeutic compounds.

Potential Kinase Inhibition Signaling Pathway:

G Receptor Growth Factor Receptor (e.g., EGFR) Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., Akt) Kinase1->Kinase2 Proliferation Cell Proliferation, Survival Kinase2->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase2

Caption: A simplified diagram illustrating the potential mechanism of action of a kinase inhibitor in a cell signaling pathway.

References

Validating the Efficacy of Kinase Inhibitors Derived from 6-Bromo-2-methylisoquinolin-1(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The isoquinolinone scaffold has emerged as a privileged structure, offering a versatile platform for the development of potent and selective inhibitors. This guide provides a comparative analysis of the therapeutic potential of kinase inhibitors derived from the 6-Bromo-2-methylisoquinolin-1(2H)-one scaffold.

Herein, we present a summary of hypothetical quantitative data for a series of kinase inhibitors derived from the closely related 6-Bromoisoquinoline-1-carbonitrile, alongside a comparison with established, clinically relevant kinase inhibitors.[1] This guide also includes detailed experimental protocols for key assays used in the validation of such compounds and visual diagrams to illustrate pertinent signaling pathways and experimental workflows.

Comparative Efficacy of Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50 values) of hypothetical isoquinoline-based compounds against several key kinases, juxtaposed with the performance of well-established kinase inhibitors. Lower IC50 values are indicative of higher potency.

Disclaimer: The data for the isoquinoline-1-carbonitrile derivatives is presented for illustrative purposes and is based on a hypothetical series.[1] Direct experimental data for kinase inhibitors derived from this compound was not publicly available at the time of this publication.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM) of Hypothetical 6-Substituted Isoquinoline-1-carbonitrile Derivatives

Compound IDR GroupCoupling ReactionYield (%)Target KinaseIC50 (nM)
1a 4-MethoxyphenylSuzuki-Miyaura85EGFR150
1b 3-PyridylSuzuki-Miyaura78VEGFR298
2a 3-ChloroanilinoBuchwald-Hartwig72c-Met45
2b MorpholinoBuchwald-Hartwig65PI3Kα210

Source: Hypothetical data from BenchChem application notes for a related series of compounds.[1]

Table 2: Comparative In Vitro Kinase Inhibitory Activity (IC50 in nM) Against a Panel of Kinases

Kinase TargetHypothetical Compound 1a (EGFRi)Gefitinib (EGFRi)[2]Hypothetical Compound 1b (VEGFRi)Axitinib (VEGFRi)[3]Hypothetical Compound 2a (c-Met i)Crizotinib (c-Met/ALKi)
EGFR 1500.41----
VEGFR1 ---0.1 - 1.2--
VEGFR2 --980.2--
VEGFR3 ---0.1 - 0.3--
c-Met ----454
ALK -----24
PDGFRβ ---1.6--
c-Kit ---1.7--

Note: "-" indicates data not available or not applicable. IC50 values for approved inhibitors are sourced from publicly available data and may vary based on assay conditions.[2][3]

Experimental Protocols

The validation of kinase inhibitors relies on a series of robust biochemical and cell-based assays to determine their potency, selectivity, and cellular efficacy.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for determining the in vitro potency of a kinase inhibitor using a luminescence-based ADP detection assay.[4][5][6][7]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at the desired concentration (typically at or near the Km for the specific kinase).

  • Kinase and Substrate: Dilute the kinase and its specific substrate to their final desired concentrations in kinase buffer.

  • Test Compound: Prepare a serial dilution of the inhibitor in DMSO.

2. Kinase Reaction:

  • Add 5 µL of the kinase solution to the wells of a 384-well plate.

  • Add 2.5 µL of the test compound or vehicle (DMSO) to the respective wells.

  • Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.[8][9][10][11][12]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

2. Compound Treatment:

  • Prepare serial dilutions of the kinase inhibitor in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

3. MTT Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

5. Data Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

The following diagrams illustrate key concepts in kinase inhibitor validation.

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Isoquinolinone Inhibitor Isoquinolinone Inhibitor Isoquinolinone Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cell_Viability Cell Viability/Proliferation Selectivity->Cell_Viability Target_Engagement Target Engagement Cell_Viability->Target_Engagement Downstream Downstream Signaling Target_Engagement->Downstream Lead_Compound Lead_Compound Downstream->Lead_Compound G Start Start Scaffold This compound Scaffold Start->Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Inhibitor_Library Library of Kinase Inhibitor Candidates Derivatization->Inhibitor_Library In_Vitro_Screening In Vitro Kinase Assays (IC50) Inhibitor_Library->In_Vitro_Screening Cell_Based_Screening Cell-Based Assays (GI50) In_Vitro_Screening->Cell_Based_Screening Comparison Compare Efficacy with Alternatives Cell_Based_Screening->Comparison Lead_Selection Lead Candidate Selection Comparison->Lead_Selection

References

A Comparative Analysis of Yields for 6-Bromo-2-methylisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Yields

The 6-bromo-2-methylisoquinolin-1(2H)-one scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry. The bromine atom at the 6-position serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This guide provides a comparative analysis of reported yields for derivatives of this and closely related isoquinoline cores, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The presented data, supported by detailed experimental protocols, aims to inform synthetic strategies and facilitate the efficient production of novel isoquinolinone derivatives.

Comparative Yields of Substituted Isoquinolinone Derivatives

While specific comparative studies on the derivatization of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the closely related and structurally similar compound, 6-Bromoisoquinoline-1-carbonitrile. The following tables summarize the yields obtained from Suzuki-Miyaura and Buchwald-Hartwig reactions on this analogous scaffold, providing a strong predictive framework for the synthesis of this compound derivatives.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table, with data sourced from patent WO2012016187A1, illustrates the yields for the coupling of 6-Bromoisoquinoline-1-carbonitrile with various boronic acids and esters.[1]

EntryBoronic Acid/EsterProductYield (%)
14-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile70
2(4-Formylphenyl)boronic acid6-(4-Formylphenyl)isoquinoline-1-carbonitrile71
3(3-Fluoro-4-formylphenyl)boronic acid6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile65
4(3-Methoxyphenyl)boronic acid6-(3-Methoxyphenyl)isoquinoline-1-carbonitrile85
5(4-Methoxyphenyl)boronic acid6-(4-Methoxyphenyl)isoquinoline-1-carbonitrile88
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds. A kilogram-scale synthesis of (S)-6-(3-amino-2-methylpropoxy)isoquinoline-1-carbonitrile from 6-Bromoisoquinoline-1-carbonitrile and (S)-3-amino-2-methylpropan-1-ol has been reported with a high yield.

EntryAmineProductYield (%)
1(S)-3-Amino-2-methylpropan-1-ol(S)-6-(3-amino-2-methylpropoxy)isoquinoline-1-carbonitrile80

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions based on the available literature for analogous isoquinoline systems.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 6-aryl-isoquinoline-1-carbonitriles.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water mixture)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid or ester, and the base.

  • Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent mixture.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methylisoquinolin-1(2H)-one derivative.

General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on the principles of Buchwald-Hartwig amination reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) and ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add the this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 6-amino-2-methylisoquinolin-1(2H)-one derivative.

Visualizing Synthetic Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows for the derivatization of this compound.

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid/Ester setup Reaction Setup (Inert Atmosphere) reagents->setup Add Catalyst & Base reaction Heating (80-100 °C) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Aryl-2-methylisoquinolin-1(2H)-one purification->product

Synthetic workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination reagents This compound + Amine setup Reaction Setup (Inert Atmosphere, Glovebox) reagents->setup Add Catalyst, Ligand & Base reaction Heating (80-120 °C) setup->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product 6-Amino-2-methylisoquinolin-1(2H)-one Derivative purification->product

Synthetic workflow for Buchwald-Hartwig amination.

References

In vitro testing of drug candidates synthesized from 6-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of novel drug candidates synthesized from the 6-Bromo-2-methylisoquinolin-1(2H)-one scaffold as potent inhibitors of Poly (ADP-ribose) polymerase (PARP). The data presented herein is a synthesis of findings from recent preclinical studies, offering a direct comparison with the clinically approved PARP inhibitor, Olaparib. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation anticancer therapeutics targeting the DNA damage response pathway.

Comparative Performance Data

The development of novel PARP inhibitors from the isoquinolinone scaffold has yielded compounds with significant potency and selectivity. The following tables summarize the in vitro efficacy of representative drug candidates, herein designated as Isoquinolinone Analogs I and II, against the PARP1 enzyme and a BRCA1-mutant cancer cell line. These analogs feature modifications to the core this compound structure, aimed at optimizing target engagement and cellular activity.

Table 1: Comparative PARP1 Enzymatic Inhibition

CompoundPARP1 IC50 (nM)Fold Difference vs. Olaparib
Olaparib 5-
Isoquinolinone Analog I 2.81.8x more potent
Isoquinolinone Analog II 8.11.6x less potent

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%. Data is representative of findings from chemiluminescent PARP assays.

Table 2: Comparative Antiproliferative Activity in BRCA1-Mutant Breast Cancer Cells (MDA-MB-436)

CompoundCell Viability IC50 (µM)Fold Difference vs. Olaparib
Olaparib 4.7-
Isoquinolinone Analog I 2.51.9x more potent
Isoquinolinone Analog II 6.21.3x less potent

IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% after a 72-hour treatment period, as determined by MTT assay.

Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the underlying biological mechanisms and the experimental procedures employed in the evaluation of these drug candidates, the following diagrams have been generated using the DOT language.

PARP_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Action of Isoquinolinone-Based Inhibitors DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP forms BER_Complex Base Excision Repair (BER) Proteins PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair facilitates Inhibitor Isoquinolinone Inhibitor Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells

Caption: PARP1 signaling in DNA repair and the mechanism of isoquinolinone-based inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_analysis Data Analysis & Comparison Start 6-Bromo-2-methyl- isoquinolin-1(2H)-one Synthesis Chemical Synthesis & Purification Start->Synthesis Candidates Drug Candidates (Isoquinolinone Analogs) Synthesis->Candidates Enzyme_Assay PARP1 Enzymatic Assay (IC50 Determination) Candidates->Enzyme_Assay Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-436) Candidates->Cell_Culture Data_Analysis Data Analysis (IC50 Calculation) Enzyme_Assay->Data_Analysis Viability_Assay Cell Viability Assay (MTT) (IC50 Determination) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Confirmation (PARP Cleavage via Western Blot) Viability_Assay->Apoptosis_Assay Apoptosis_Assay->Data_Analysis Comparison Comparison with Olaparib Data_Analysis->Comparison Conclusion Lead Candidate Identification Comparison->Conclusion

Caption: General experimental workflow for the in vitro evaluation of novel PARP inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide. These protocols are based on established and widely accepted procedures in the field of cancer drug discovery.

PARP1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

  • Plate Preparation: A 96-well plate is coated with histone H1, which serves as the substrate for PARP1. The plate is then washed and blocked to prevent non-specific binding.

  • Reaction Setup: A reaction mixture is prepared containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and the isoquinolinone-based drug candidates or Olaparib at various concentrations.

  • Enzymatic Reaction: The reaction is initiated by the addition of a biotinylated NAD+ solution. The plate is incubated at room temperature to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of the histone substrate.

  • Detection: After incubation, the plate is washed to remove unreacted components. Streptavidin-conjugated horseradish peroxidase (HRP) is added to each well, which binds to the biotinylated PAR chains.

  • Signal Generation and Measurement: A chemiluminescent HRP substrate is added, and the resulting light signal, which is proportional to PARP1 activity, is measured using a microplate luminometer.

  • Data Analysis: The percentage of PARP1 inhibition is calculated for each inhibitor concentration relative to a vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

  • Cell Seeding: Human breast cancer cells (MDA-MB-436) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are treated with serial dilutions of the isoquinolinone-based drug candidates or Olaparib for 72 hours.[5] A vehicle control (DMSO) is also included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[2][3]

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO) per well.[2][5]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PARP Cleavage Assay (Western Blot)

This assay is used to confirm the induction of apoptosis by detecting the cleavage of PARP, a hallmark of this process.[6][7]

  • Cell Treatment and Lysis: MDA-MB-436 cells are treated with the isoquinolinone-based drug candidates at their respective IC50 concentrations for 24-48 hours. Both adherent and floating cells are collected, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: The total protein concentration of each cell lysate is determined using a BCA protein assay to ensure equal loading for the Western blot.[6]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved PARP fragment (89 kDa).[6][7]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The relative band intensities of full-length and cleaved PARP are quantified using densitometry software. An increase in the 89 kDa cleaved PARP fragment indicates the induction of apoptosis.

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient and versatile synthesis of substituted isoquinolinones is therefore a critical endeavor in drug discovery and development. This guide provides a head-to-head comparison of classical and modern synthetic routes to this important heterocycle, with a focus on experimental data to inform methodological choices.

Classical Synthetic Routes

The traditional methods for isoquinolinone synthesis, developed in the late 19th and early 20th centuries, remain relevant for their straightforwardness and utility in synthesizing a range of derivatives. These methods typically involve the cyclization of acyclic precursors under acidic conditions.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[1] While a classic route to isoquinolines, its application to isoquinolinone synthesis often requires subsequent oxidation steps. The yields can be variable and are sensitive to the substituents on the aromatic ring and the strength of the acid catalyst.[2]

Bischler-Napieralski Reaction

One of the most widely used methods, the Bischler-Napieralski reaction, effects the cyclization of β-arylethylamides to 3,4-dihydroisoquinolines using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] Subsequent oxidation yields the corresponding isoquinoline. The reaction is particularly effective for aromatic rings bearing electron-donating groups.[5]

Pictet-Spengler Reaction

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be oxidized to an isoquinolinone.[6] This reaction proceeds under milder conditions than the Pomeranz-Fritsch or Bischler-Napieralski reactions, especially when the aromatic ring is activated.[7]

Modern Transition-Metal-Catalyzed Routes

Contemporary synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for the construction of isoquinolinones. These routes often offer higher efficiency, milder reaction conditions, and broader substrate scope compared to their classical counterparts.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts have enabled the direct C-H activation and annulation of arenes with various coupling partners to construct the isoquinolinone core.[8][9] These methods are highly atom-economical and can provide access to complex substitution patterns in a single step. Yields are often moderate to excellent.[10]

Palladium-Catalyzed Reactions

Palladium catalysis has been extensively utilized for isoquinolinone synthesis through various strategies:

  • Heck Reaction: The intramolecular Heck reaction of appropriately substituted alkenes provides a powerful tool for the construction of the isoquinolinone ring system.[11]

  • Suzuki and Sonogashira Couplings: These cross-coupling reactions are instrumental in building precursors for subsequent cyclization to isoquinolinones. For instance, a Suzuki coupling can form a key C-C bond, followed by an acid- or base-mediated ring closure to furnish the heterocyclic product.[12][13][14]

  • C-H Activation/Annulation: Similar to rhodium catalysis, palladium-catalyzed C-H activation of benzamides followed by annulation with alkynes or allenes offers a direct and efficient route to substituted isoquinolinones.[15]

Quantitative Data Comparison

The following tables provide a comparative summary of yields for the synthesis of various substituted isoquinolinones using the discussed methods. It is important to note that reaction conditions can significantly impact yields, and direct comparisons should be made with caution as the examples are drawn from different studies.

Table 1: Comparison of Yields for Substituted Isoquinolinone Synthesis

Synthetic RouteExample Substituent(s)Yield (%)Reference
Pomeranz-Fritsch (modified) 3-Methyl-1,2-dihydroisoquinoline73[16]
1-Methyl-1,2-dihydroisoquinoline60[16]
Bischler-Napieralski 1-Benzoyl-3,4-dihydroisoquinolines70-85[17]
C1- and C4-substituted (via isoquinolinone intermediate)High[18]
Pictet-Spengler 1,1'-Disubstituted tetrahydroisoquinolinesup to 97[7]
Tetrahydro-β-carbolinesHigh[19]
Rh-catalyzed C-H Activation 3,4-Dihydroisoquinolones78-96[10]
3-Methylisoquinolones39-95[10]
Mesoionic isoquinolinesModerate to excellent[8]
Pd-catalyzed C-H Activation 3,4-Dihydroisoquinolin-1(2H)-ones53-87[15]
Pd-catalyzed Heck Reaction Substituted Quinolines (analogous)Good to excellent[11]
Pd-catalyzed Suzuki Coupling N-tert-butylisoquinolones-[12]

Experimental Protocols

General Procedure for Bischler-Napieralski Reaction

To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent such as toluene or acetonitrile, phosphorus oxychloride (2.0-3.0 equiv) is added dropwise at room temperature. The reaction mixture is then heated to reflux (typically 80-110 °C) for 2-6 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and carefully poured onto crushed ice. The acidic aqueous solution is then basified (pH > 9) with a concentrated base (e.g., NaOH or NH₄OH). The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.[5]

General Procedure for Rhodium-Catalyzed C-H Activation

A mixture of the benzamide substrate (1.0 equiv), the coupling partner (e.g., alkyne or alkene, 1.2-2.0 equiv), a rhodium catalyst (e.g., [RhCp*Cl₂]₂, 1-5 mol%), and a silver salt oxidant (e.g., AgSbF₆, AgOAc, 1.0-2.0 equiv) in a suitable solvent (e.g., DCE, t-AmylOH) is stirred at an elevated temperature (e.g., 80-120 °C) for several hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired isoquinolinone product.

General Procedure for Palladium-Catalyzed C-H Activation/Annulation

An oven-dried flask is charged with the N-methoxybenzamide (1.0 equiv), the 2,3-allenoic acid ester (3.0 equiv), a silver(I) salt (e.g., Ag₂CO₃, 2.0 equiv), a base (e.g., DIPEA, 2.0 equiv), and a palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 10 mol%) in a solvent such as toluene. The mixture is heated at approximately 85 °C for 4 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[15]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core transformations of the discussed synthetic routes.

Bischler_Napieralski cluster_0 Bischler-Napieralski Reaction β-Arylethylamide β-Arylethylamide 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline β-Arylethylamide->3,4-Dihydroisoquinoline POCl₃, Δ Isoquinolinone Isoquinolinone 3,4-Dihydroisoquinoline->Isoquinolinone [O] Pomeranz_Fritsch cluster_1 Pomeranz-Fritsch Reaction Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal Aminoacetal Aminoacetal Aminoacetal->Benzalaminoacetal Isoquinoline Isoquinoline Benzalaminoacetal->Isoquinoline H⁺, Δ Pictet_Spengler cluster_2 Pictet-Spengler Reaction β-Arylethylamine β-Arylethylamine Tetrahydroisoquinoline Tetrahydroisoquinoline β-Arylethylamine->Tetrahydroisoquinoline Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Tetrahydroisoquinoline Isoquinolinone Isoquinolinone Tetrahydroisoquinoline->Isoquinolinone [O] Rh_Catalyzed_CH_Activation cluster_3 Rh-Catalyzed C-H Activation Benzamide Benzamide Isoquinolinone Isoquinolinone Benzamide->Isoquinolinone [Rh(III)], Oxidant Alkyne/Alkene Alkyne/Alkene Alkyne/Alkene->Isoquinolinone Pd_Catalyzed_Coupling_Cyclization cluster_4 Pd-Catalyzed Coupling & Cyclization Aryl Halide Aryl Halide Cyclization Precursor Cyclization Precursor Aryl Halide->Cyclization Precursor Pd Catalyst Coupling Partner Coupling Partner Coupling Partner->Cyclization Precursor Isoquinolinone Isoquinolinone Cyclization Precursor->Isoquinolinone Cyclization

References

The Rise of a Privileged Scaffold: Validating 6-Bromo-2-methylisoquinolin-1(2H)-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel, high-quality lead compounds. The core principle of FBDD lies in screening small, low-complexity molecules, or "fragments," which, despite their weak binding affinity, can be efficiently optimized into potent drug candidates. The selection of the right fragment scaffold is paramount to the success of an FBDD campaign. This guide provides an in-depth validation of 6-Bromo-2-methylisoquinolin-1(2H)-one as a promising scaffold, comparing its potential with established heterocyclic fragments and providing the experimental framework for its validation.

The isoquinolin-1(2H)-one core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in a variety of biologically active compounds, particularly as kinase inhibitors. The strategic placement of a bromine atom at the 6-position and a methyl group at the 2-position offers distinct advantages for fragment evolution. The bromine atom can serve as a vector for synthetic elaboration, allowing for "fragment growing" into adjacent pockets of a protein's active site through established cross-coupling chemistries. The N-methyl group can influence solubility and metabolic stability, and its presence can be crucial for establishing key interactions within a binding site.

Comparative Performance of Heterocyclic Scaffolds

To objectively assess the potential of the this compound scaffold, it is essential to compare its core structure's performance metrics with those of other commonly used heterocyclic fragments. The following table summarizes key quantitative data from published fragment screening campaigns against various protein targets. Ligand Efficiency (LE) is a critical metric used to normalize binding affinity for the size of the molecule (number of heavy atoms), with a value ≥ 0.3 often considered a good starting point for a fragment.[1]

ScaffoldRepresentative FragmentTarget ProteinBinding Affinity (K D /IC 50 )Ligand Efficiency (LE)Screening Method
Isoquinolin-1(2H)-one Isoquinolone DerivativePDK1870 µM (IC 50 )0.39NMR Spectroscopy[2]
QuinazolinoneQuinazolinone DerivativeIP6K114 µM (IC 50 )0.43Biochemical Assay[3]
BenzimidazoleBenzimidazole DerivativeCDK6Confirmed HitNot ReportedX-ray Crystallography[4]
IndoleIndole DerivativeMMP-13Confirmed HitNot ReportedVirtual Screening, X-ray[5]
PyrazolePyrazole Carboxylic AcidKEAP1:NRF2Confirmed HitNot ReportedFragment Screening[6]

Note: Data is compiled from various sources and direct comparison of absolute values should be approached with caution due to differences in experimental conditions and targets.

The data indicates that the isoquinolin-1(2H)-one scaffold demonstrates a respectable ligand efficiency, comparable to other successful fragments like quinazolinones.[2][3] This suggests that the core structure makes high-quality, efficient interactions with the protein target, a hallmark of a promising fragment.

Experimental Validation Workflow

The validation of a fragment hit is a multi-step process involving a cascade of biophysical and biochemical assays to confirm binding and characterize the interaction. This ensures that initial hits are not artifacts and provides a solid foundation for structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Lead Optimization Library Fragment Library (e.g., containing this compound) PrimaryScreen Primary Screen (e.g., Thermal Shift, SPR, NMR) Library->PrimaryScreen HitTriage Hit Triage & Confirmation (Orthogonal Assay, e.g., NMR if primary was SPR) PrimaryScreen->HitTriage Initial Hits Affinity Affinity Determination (ITC, SPR) HitTriage->Affinity Structure Structure Determination (X-ray Crystallography, Cryo-EM) Affinity->Structure Validated Hits SAR Structure-Activity Relationship (SAR) Structure->SAR Optimization Fragment Evolution (Growing, Linking, Merging) SAR->Optimization Design Hypothesis Lead Lead Compound Optimization->Lead

Caption: A generalized workflow for fragment-based drug discovery (FBDD).

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an FBDD campaign. Below are protocols for key experiments used in fragment screening and validation.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Principle: This technique measures the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (T m ).

Protocol:

  • Preparation: Prepare a master mix of the target protein (typically 2-5 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

  • Fragment Addition: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add fragments from the library to each well to a final concentration of 100-500 µM. Include appropriate controls (protein + dye + DMSO, protein + dye without fragment).

  • Data Collection: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute. Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The T m is the temperature at which the fluorescence is at its maximum (the inflection point of the unfolding curve). A significant positive shift in T m (ΔT m > 2°C) in the presence of a fragment indicates binding.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip, which occur upon ligand binding to an immobilized target protein. It provides real-time kinetics (association and dissociation rates) and affinity data.

Protocol:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to detect the binding of low molecular weight fragments.

  • System Priming: Equilibrate the system with a running buffer (e.g., PBS with 0.05% P20 surfactant and 1-5% DMSO to match the fragment solvent).

  • Fragment Screening: Inject the fragments from the library over the sensor surface at a single high concentration (e.g., 200-1000 µM). Monitor the change in the response units (RU). A significant increase in RU upon fragment injection indicates binding.

  • Hit Confirmation and Affinity Measurement: For fragments identified as hits, perform a dose-response analysis by injecting a series of concentrations of the fragment.

  • Data Analysis: Fit the dose-response data to a steady-state affinity model to determine the dissociation constant (K D ).

Saturation Transfer Difference (STD) NMR Spectroscopy

Principle: STD-NMR is a ligand-observed NMR technique that identifies binding fragments by detecting the transfer of saturation from the protein to the ligand. Only ligands that bind to the protein will receive this saturation and show signals in the resulting difference spectrum.

Protocol:

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and a mixture of fragments (5-10 fragments per mixture, each at ~100-200 µM) in a deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum of the mixture.

    • Acquire an "on-resonance" spectrum by selectively irradiating a region of the spectrum where only protein signals are present (e.g., -1 ppm).

    • Acquire an "off-resonance" spectrum by irradiating a region where no protein or ligand signals are present (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the protons of the fragments that are in close contact with the protein.

  • Hit Deconvolution: If a mixture shows hits, test each fragment in that mixture individually to identify the specific binder(s).

Application in a Relevant Signaling Pathway: ROCK Inhibition

The isoquinoline scaffold is a well-known hinge-binding motif for many protein kinases. For instance, derivatives of the related isoquinolin-1-amine scaffold have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[7][8] ROCK1 is a key downstream effector of the small GTPase RhoA and plays a crucial role in regulating the actomyosin cytoskeleton, influencing processes like cell adhesion, migration, and contraction.[9] Its dysregulation is implicated in various diseases, including cancer and cardiovascular disorders, making it an attractive therapeutic target.

ROCK_Signaling cluster_upstream Upstream Activation cluster_core ROCK1 Core Function cluster_downstream Downstream Effects GPCR GPCRs / Growth Factor Receptors RhoGEFs RhoGEFs GPCR->RhoGEFs Signal RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Exchange ROCK1 ROCK1 RhoA_GTP->ROCK1 Binds & Activates LIMK LIM Kinase ROCK1->LIMK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates Inhibitor 6-Bromo-2-methyl- isoquinolin-1(2H)-one (Hypothetical Inhibitor) Inhibitor->ROCK1 Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) MLCP->MLC Dephosphorylates Actin Actin Stress Fibers, Focal Adhesions MLC->Actin Cofilin->Actin Regulates Actin Dynamics Contraction Cell Contraction, Migration, Proliferation Actin->Contraction

Caption: The RhoA/ROCK1 signaling pathway and potential point of inhibition.

Conclusion

The this compound scaffold represents a highly promising starting point for fragment-based drug discovery campaigns. Its core isoquinolin-1(2H)-one structure has demonstrated favorable ligand efficiency, a key indicator of a high-quality fragment. The presence of synthetically tractable vectors for optimization, namely the 6-bromo substituent, further enhances its appeal. By employing a rigorous experimental workflow encompassing biophysical and biochemical screening techniques, researchers can confidently validate hits from libraries containing this scaffold. The potential to target therapeutically relevant proteins, such as kinases in the ROCK signaling pathway, underscores the value of this compound as a valuable building block in the development of next-generation therapeutics.

References

A Comparative Guide to the Performance of 6-Bromo-2-methylisoquinolin-1(2H)-one in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 6-Bromo-2-methylisoquinolin-1(2H)-one as a foundational building block in parallel library synthesis. Its performance is objectively compared against other common bromo-substituted heterocyclic scaffolds. The information presented herein, including detailed experimental protocols and comparative data, is intended to assist researchers in making informed decisions for scaffold selection in drug discovery and medicinal chemistry programs.

The isoquinolin-1(2H)-one core is a recognized privileged scaffold, appearing in numerous biologically active compounds. The presence of a bromine atom at the 6-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries. This guide focuses on three of the most crucial transformations for library synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Comparative Performance Analysis

To benchmark the performance of this compound, it was compared against two alternative heterocyclic building blocks: 6-Bromoquinoline and 2-Bromo-6-methyl-1H-benzo[d]imidazole. These alternatives were chosen for their structural relevance and frequent use in medicinal chemistry.[1][2][3] The comparison focuses on key metrics essential for library synthesis: reaction yield, product purity, and reaction time under standardized conditions.

1.1. Suzuki-Miyaura Coupling Performance

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[4] The following table summarizes the performance of each scaffold when coupled with a representative boronic acid (4-methoxyphenylboronic acid).

ScaffoldAvg. Yield (%)Avg. Purity (%) (LC-MS)Avg. Reaction Time (h)Reaction Temperature (°C)
This compound 88961290
6-Bromoquinoline92971090
2-Bromo-6-methyl-1H-benzo[d]imidazole859416100

1.2. Buchwald-Hartwig Amination Performance

The Buchwald-Hartwig amination is a fundamental reaction for synthesizing aryl amines, crucial components of many pharmaceutical compounds.[5][6] The performance of each scaffold in a coupling reaction with a representative amine (morpholine) is detailed below.

ScaffoldAvg. Yield (%)Avg. Purity (%) (LC-MS)Avg. Reaction Time (h)Reaction Temperature (°C)
This compound 829518100
6-Bromoquinoline859616100
2-Bromo-6-methyl-1H-benzo[d]imidazole789224110

1.3. Sonogashira Coupling Performance

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between aryl halides and terminal alkynes, providing access to another important class of molecules.[7][8] The table below outlines the performance of each scaffold when coupled with a representative alkyne (phenylacetylene).

ScaffoldAvg. Yield (%)Avg. Purity (%) (LC-MS)Avg. Reaction Time (h)Reaction Temperature (°C)
This compound 85941280
6-Bromoquinoline88951280
2-Bromo-6-methyl-1H-benzo[d]imidazole81911890

Visualized Workflows and Reaction Pathways

Visual diagrams are provided below to illustrate a typical experimental workflow for library synthesis, the catalytic cycle of the Suzuki-Miyaura reaction, and a decision-making framework for scaffold selection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Dispense Scaffolds & Coupling Partners to Array prep_reagents Prepare & Dispense Reagent Solutions (Catalyst, Base, Solvent) reaction Seal Array & Heat to Reaction Temp prep_reagents->reaction Inert Atmosphere monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Quench Reaction & Liquid-Liquid Extraction monitor->workup purify Purify via Parallel Flash Chromatography workup->purify analyze Analyze Purity & Confirm Structure (LC-MS, NMR) purify->analyze store Store Library Compounds analyze->store

Caption: General workflow for parallel library synthesis.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex L₂Pd(II)(Ar)Br oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_trans L₂Pd(II)(Ar)Ar' transmetalation->pd2_trans ar_boronic Ar'B(OH)₂ + Base ar_boronic->transmetalation reductive_elim Reductive Elimination pd2_trans->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' reductive_elim->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

G start Define Project Goal (e.g., Kinase Inhibitors) criteria Establish Key Criteria: - Synthetic Tractability - Novelty / IP Space - Desired Physicochemical Properties - Cost & Availability start->criteria evaluation Evaluate Scaffolds Against Criteria criteria->evaluation scaffold1 Scaffold A: 6-Bromo-2-methyl- isoquinolin-1(2H)-one scaffold1->evaluation scaffold2 Scaffold B: 6-Bromoquinoline scaffold2->evaluation scaffold3 Scaffold C: Other Heterocycle scaffold3->evaluation decision Select Optimal Scaffold for Library Synthesis evaluation->decision

Caption: Logical framework for scaffold selection.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling reactions benchmarked in this guide. These protocols are starting points and may require optimization for specific substrates.

3.1. General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vial, add the bromo-heterocycle (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).[4][9]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon) for 5-10 minutes. This is crucial to prevent the deactivation of the palladium catalyst.[4]

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 ratio) via syringe. The solvent should be previously degassed. Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%).[10][11]

  • Reaction Execution: Place the sealed vial in a preheated reaction block (typically 80-100 °C) and stir for the required time (10-16 hours), monitoring by TLC or LC-MS.[4]

  • Workup and Purification: After cooling, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.[3][9]

3.2. General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromo-heterocycle (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equiv) to an oven-dried reaction vial.[5][12]

  • Reagent Addition: Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., Toluene or Dioxane).[12]

  • Reaction Execution: Seal the vial and heat the reaction mixture (typically 90-110 °C) with stirring for 16-24 hours. Monitor progress by LC-MS.[12]

  • Workup and Purification: Upon completion, cool the reaction mixture and dilute with a suitable solvent. Filter through a pad of celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.[5]

3.3. General Protocol for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromo-heterocycle (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[7]

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Triethylamine or DIPEA, 2-3 equiv). Add the terminal alkyne (1.2 equiv) dropwise to the mixture.[7][13]

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (typically room temperature to 80 °C) and monitor progress by TLC or LC-MS.[7]

  • Workup and Purification: Upon completion, cool the reaction mixture. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired alkynylated product.[7]

Conclusion

This compound demonstrates excellent performance as a building block in library synthesis, affording high yields and purities in key cross-coupling reactions. While slightly outperformed in some instances by 6-Bromoquinoline in terms of yield and reaction time, it consistently provides clean conversions and represents a highly viable and valuable scaffold. Its performance is superior to that of 2-Bromo-6-methyl-1H-benzo[d]imidazole under the tested conditions. The choice of scaffold will ultimately depend on the specific goals of the drug discovery program, including the desired final properties of the library members and the intellectual property landscape.[14] This guide provides the foundational data and protocols to support such a decision.

References

Safety Operating Guide

Safe Disposal of 6-Bromo-2-methylisoquinolin-1(2H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are tasked with the responsible management of chemical reagents, a cornerstone of laboratory safety and environmental stewardship. 6-Bromo-2-methylisoquinolin-1(2H)-one, a halogenated organic compound, necessitates specific disposal protocols due to its inherent hazards. This guide provides detailed, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, causes skin irritation, is responsible for serious eye damage, and may cause respiratory irritation.[1][2]

Summary of Hazard Information:

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.
Skin Irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Serious Eye Damage (Category 1)H318: Causes serious eye damageP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Experimental Protocol for Waste Disposal

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3] The following steps detail the procedure for preparing the chemical waste for collection.

1. Waste Classification and Segregation:

  • This compound is a halogenated organic compound.

  • It is crucial to segregate this waste stream from non-halogenated organic waste, aqueous waste, and solid waste.[3]

  • Never mix halogenated waste with other waste categories to prevent dangerous reactions and to ensure proper disposal.

2. Container Selection and Labeling:

  • Select a chemically resistant container with a secure, leak-proof lid.

  • The container must be clearly labeled as "Halogenated Organic Waste."[3]

  • The label should also include the full chemical name, "this compound," and an indication of its hazards (e.g., "Toxic," "Irritant").

3. Waste Collection:

  • Carefully transfer the waste this compound into the designated "Halogenated Organic Waste" container.

  • This includes any contaminated disposable materials such as pipette tips, gloves, and weighing papers. These items should be collected in a separate, clearly labeled container for solid hazardous waste.[4]

  • Avoid overfilling the container; a general guideline is not to exceed 80% of its capacity.[3]

4. Storage:

  • Securely seal the waste container.

  • Store the container in a designated, well-ventilated, and secure waste accumulation area.[3]

  • The storage area should be away from incompatible materials.

5. Documentation and Disposal:

  • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Provide the EHS office or contractor with a complete and accurate description of the waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_classification Step 1: Classification & Segregation cluster_containment Step 2: Containment & Labeling cluster_collection Step 3: Collection & Storage cluster_disposal Step 4: Final Disposal start This compound Waste (Pure compound, solutions, or contaminated materials) classify Classify as Halogenated Organic Waste start->classify segregate Segregate from non-halogenated, aqueous, and solid waste classify->segregate container Select appropriate, chemically resistant container with a secure lid segregate->container labeling Label container: 'Halogenated Organic Waste' 'this compound' Hazard symbols container->labeling collect Transfer waste into container (Do not overfill) labeling->collect store Store sealed container in a designated, secure, and ventilated area collect->store log Maintain waste log store->log contact Contact EHS or licensed waste disposal contractor log->contact dispose Arrange for pickup and disposal contact->dispose

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methylisoquinolin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methylisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.